molecular formula C9H11NO B081983 Phenylacetone oxime CAS No. 13213-36-0

Phenylacetone oxime

Cat. No.: B081983
CAS No.: 13213-36-0
M. Wt: 149.19 g/mol
InChI Key: AUYFJUMCPAMOKN-CSKARUKUSA-N
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Description

Phenylacetone oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13213-36-0
Record name Phenylacetone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

What is the chemical structure of phenylacetone oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylacetone (B166967) oxime, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. Phenylacetone oxime is a significant chemical intermediate, and this document aims to serve as a technical resource for professionals in relevant scientific fields.

Chemical Identity and Structure

This compound, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine (B1172632).[1] This compound is a stable organic molecule with a neutral pH.[3]

The fundamental structure consists of a phenyl group attached to a propanone backbone, where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act as a ligand in coordination chemistry.[1]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

A 2D diagram of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2][4]
Melting Point 63 - 68 °C[1][3]
Boiling Point 285.7 °C at 760 mmHg[5]
Density 0.99 g/cm³[5]
Flash Point 169.2 °C[5]
Vapor Pressure 0.00129 mmHg at 25°C[5]
LogP 2.07920[5]
Topological Polar Surface Area 32.6 Ų[2]
CAS Number 13213-36-0[1][2][4]

Spectroscopic Data

Spectroscopic methods are critical for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy : this compound displays characteristic absorption bands for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecule's precise structure. ¹H NMR would show unique signals for the methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique carbon atom, including the C=N carbon of the oxime group.[4]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.[4] The exact mass of this compound is 149.084063974 Da.[2]

Experimental Protocols

a. Synthesis of this compound via Oximation

The most prevalent method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride.[4]

  • Objective : To synthesize this compound from phenyl-2-propanone.

  • Materials :

    • Phenyl-2-propanone (P2P)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Base (e.g., Sodium acetate, Sodium hydroxide)

    • Solvent (e.g., Ethanol (B145695), Water)

  • Procedure :

    • Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and water.

    • Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.

    • Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often effective.[4]

    • The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.

  • Work-up and Purification :

    • The crude product is isolated via filtration if it precipitates or by solvent evaporation after extraction.

    • Purification is commonly achieved by recrystallization from an ethanol/water mixture or by vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]

  • Note on Isomerism : The synthesis often results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[4]

b. Analytical Workflow for Identification

Modern analytical chemistry provides several robust methods for the identification and quantification of this compound.

analytical_workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample Crude or Purified Sample GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR MassSpec Mass Spectrum (Molecular Ion & Fragments) GCMS->MassSpec Chroma Retention Time & Purity HPLC->Chroma NMRSpec ¹H & ¹³C Spectra (Chemical Shifts) NMR->NMRSpec Confirmation Structural Confirmation & Purity Assessment MassSpec->Confirmation Chroma->Confirmation NMRSpec->Confirmation

A typical workflow for the analysis of this compound.

Applications and Significance

This compound is a versatile chemical intermediate with significance in several areas:

  • Synthetic Organic Chemistry : It serves as a precursor in various chemical transformations. For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield 1-phenyl-2-propanamine (amphetamine).[4]

  • Pharmaceutical Research : As an intermediate in the synthesis of amphetamine and related compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]

  • Metabolic Studies : this compound has been identified as an intermediate in the metabolic deamination of amphetamine in biological systems, making it relevant for toxicology and pharmacology studies.[6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Phenylacetone (B166967) Oxime

Phenylacetone oxime, with the chemical formula C9H11NO, is an organic compound of significant interest in various chemical and biological fields.[1] It is the oxime derivative of phenylacetone (also known as 1-phenyl-2-propanone), formed through the reaction of phenylacetone with hydroxylamine (B1172632).[1] This compound serves as a crucial intermediate in organic synthesis and is also recognized as a metabolite in certain biological pathways.[1][2] Historically, it was used as a derivative to identify phenylacetone due to its characteristic melting point.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.

General and Physicochemical Properties

This compound is a stable compound with a neutral pH.[3][4] Its structure, featuring a phenyl ring attached to a carbon chain with an oxime functional group, contributes to its distinct reactivity.[1] The presence of the phenethyl group leads to enhanced thermal stability and modified solubility due to van der Waals interactions and potential π-π stacking.[1]

Table 1: General Information for this compound

IdentifierValue
CAS Number 13213-36-0[1][3][5]
IUPAC Name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine[1]
Synonyms 1-phenylpropan-2-one oxime, Phenylacetone ketoxime[1]
Molecular Formula C9H11NO[1][3][4]
Molecular Weight 149.19 g/mol [1][3][4]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Powder[4]
Melting Point 63 °C[1] or 68 °C[3]
Boiling Point 285.7 °C at 760 mmHg[6]
Flash Point 169.2 °C[6]
Density 0.99 g/cm³[6]
Vapor Pressure 0.00129 mmHg at 25°C[6]

Table 3: Computed Properties of this compound

PropertyValue
XLogP3 1.7[1][6][7]
Hydrogen Bond Donor Count 1[6][7]
Hydrogen Bond Acceptor Count 2[6][7]
Rotatable Bond Count 2[6][7]
Exact Mass 149.084063974[6][7]
Topological Polar Surface Area 32.6 Ų[7]

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretching 3600[1]
C=N stretching 1665[1]
N-O stretching 945[1]

Chemical Reactions and Synthesis

This compound's reactivity is centered around its oxime functional group, making it a versatile intermediate for various chemical transformations.

G cluster_synthesis Synthesis of this compound Phenylacetone Phenylacetone Phenylacetone_Oxime This compound Phenylacetone->Phenylacetone_Oxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Phenylacetone_Oxime Base Base (e.g., Sodium Acetate) Base->Phenylacetone_Oxime Catalyst

Caption: General synthesis of this compound from phenylacetone.

One of the most notable reactions is the Beckmann Rearrangement , an acid-catalyzed conversion of the oxime into an amide.[2][5] Treating this compound with reagents like polyphosphoric acid results in the formation of N-phenylacetamide (acetanilide).[2][5]

The oxime group can also be readily reduced to a primary amine, yielding 1-phenyl-2-propanamine (amphetamine), using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[2][5] Furthermore, this compound can undergo oxidation to produce nitriles or nitroso compounds, depending on the oxidizing agent used.[2][5]

G cluster_reactions Key Chemical Reactions Phenylacetone_Oxime This compound Beckmann_Rearrangement Beckmann Rearrangement (Acid Catalyst) Phenylacetone_Oxime->Beckmann_Rearrangement Reduction Reduction (e.g., NaBH4) Phenylacetone_Oxime->Reduction Oxidation Oxidation Phenylacetone_Oxime->Oxidation Amide N-phenylacetamide Beckmann_Rearrangement->Amide Amine 1-phenyl-2-propanamine Reduction->Amine Nitrile_Nitroso Nitriles or Nitroso Compounds Oxidation->Nitrile_Nitroso

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound (Direct Oximation)

The most common laboratory-scale synthesis involves the direct condensation of phenylacetone with hydroxylamine hydrochloride.[1][5]

  • Reactants: Phenylacetone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate).

  • Solvent: A mixture of ethanol (B145695) and water is often used to dissolve the organic ketone and the inorganic hydroxylamine salt.[5]

  • Procedure:

    • Dissolve phenylacetone in the ethanol/water solvent system.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • The reaction mixture is typically heated to facilitate the formation of the oxime.[1]

    • Monitor the reaction progress using techniques like GC-MS.[5]

  • Purification: The product can be purified by vacuum distillation (boiling point 154–156°C at 30 mmHg) or recrystallization from an ethanol/water mixture.[5]

Analytical Methodologies

A variety of analytical techniques are employed for the identification, quantification, and purity assessment of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile compounds like this compound. It is used to monitor reaction progress and identify impurities.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and photodiode array detection is effective for separation and quantification.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the precise structural elucidation of the molecule, providing detailed information about the chemical environment of the hydrogen and carbon atoms.[1][5]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[1][5]

G cluster_workflow Analytical Workflow for this compound Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis and Structural Confirmation GCMS->Data_Analysis Purity & Impurities HPLC->Data_Analysis Quantification NMR->Data_Analysis Structure IR->Data_Analysis Functional Groups

Caption: Workflow for the analytical characterization of this compound.

Biological Significance

This compound is recognized for its role as an intermediate in the oxidative deamination of amphetamine in biological systems, a process that occurs in the liver.[1] This metabolic pathway is crucial for understanding the pharmacokinetics of amphetamine.[1] Its stability and neutral characteristics also make it a candidate for further functionalization in the development of new therapeutic agents.[1]

References

In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Phenylacetone (B166967) oxime (CAS 13213-36-0), a significant intermediate in organic synthesis and a key metabolite in pharmacology. This document details its physicochemical properties, spectroscopic data, and relevant biological pathways, supported by experimental methodologies.

Core Compound Data

Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is an organic compound with the chemical formula C₉H₁₁NO. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite of amphetamine. The compound exists as a solid at room temperature and is characterized by the presence of a phenyl group and an oxime functional group.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its characteristics.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1]
Melting Point 63 °C[1]
Boiling Point 285.7 °C at 760 mmHg[1]
Density 0.99 g/cm³[1]
Flash Point 169.2 °C[1]
Refractive Index 1.514[1]
XLogP3 1.7[2]
Appearance Colorless to pale yellow solid or powder
Solubility Moderately soluble in organic solvents, less soluble in water.[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataObserved CharacteristicsReference(s)
¹H NMR (CDCl₃, 300 MHz) Aromatic protons (phenyl group): δ 7.2-7.6 ppm[1]
Infrared (IR) Spectroscopy O-H stretching: 3600 cm⁻¹C=N stretching: 1665 cm⁻¹N-O stretching: 945 cm⁻¹[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of this compound.

Synthesis of this compound

The most common laboratory synthesis involves the condensation of phenylacetone with hydroxylamine (B1172632).[4]

Materials:

  • Phenylacetone (P2P)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve phenylacetone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Add the hydroxylamine solution to the phenylacetone solution.

  • Heat the mixture under reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure this compound.[1]

A visual representation of the synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product P2P Phenylacetone Reaction Condensation Reaction (Reflux in Ethanol/Water) P2P->Reaction NH2OH Hydroxylamine NH2OH->Reaction Purification Recrystallization Reaction->Purification Crude Product PAO This compound Purification->PAO Pure Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J) for structural assignment.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.[5] Alternatively, a Nujol mull can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane (B109758) or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the compound.

Biological Context: Metabolic Pathway

This compound is a known intermediate in the metabolic deamination of amphetamine in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine, which is then further oxidized to this compound.[7] The oxime can then be hydrolyzed to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine from the body.

G Metabolic Pathway of Amphetamine Amphetamine Amphetamine N_hydroxyamphetamine N-Hydroxyamphetamine Amphetamine->N_hydroxyamphetamine N-oxidation Phenylacetone_oxime This compound (CAS 13213-36-0) N_hydroxyamphetamine->Phenylacetone_oxime Oxidation Phenylacetone Phenylacetone Phenylacetone_oxime->Phenylacetone Hydrolysis

Caption: Metabolic conversion of amphetamine.

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS 13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key biological pathway. The experimental protocols outlined offer a foundation for researchers working with this compound. The presented data, organized for clarity and comparison, serves as a valuable resource for professionals in chemical research and drug development.

References

Phenylacetone Oxime: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phenylacetone (B166967) oxime, a significant chemical intermediate. This document covers its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in metabolic pathways.

Core Chemical Data

Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is a derivative of phenylacetone.[1][2][3] It is a crucial molecule in various chemical syntheses and is also recognized as a metabolite in biochemical pathways.[4][5]

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [1][2][3]
CAS Number 13213-36-0[1][2][3]
Melting Point 63 °C[6]

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction of phenyl-2-propanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[6][7] The optimization of this process is critical to maximize both yield and purity.

Experimental Protocol: Oximation of Phenyl-2-Propanone

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a round-bottomed flask, dissolve phenyl-2-propanone (1 equivalent) in methanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in water. A stoichiometric ratio of approximately 1:1.2 of phenyl-2-propanone to hydroxylamine hydrochloride is often effective.[7][8]

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 80 °C) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[9]

  • After completion, the methanol is removed under reduced pressure.

  • Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.[9]

  • The combined organic extracts are washed sequentially with 1 M HCl, water, and brine.[10]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[10]

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or ether, yielding the final product.[6]

ParameterConditionExpected Yield
Reactant Ratio (P2P:NH₂OH·HCl) ~ 1:1.2 - 1:1.5>85%
Solvent Methanol/Water or Ethanol/Water-
Temperature Room Temperature to 80 °C-
Purification Recrystallization (Ethanol/Ether)-

Analytical Characterization

The analysis of phenylacetone and its derivatives is crucial in forensic science and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for its identification and quantification.

GC-MS Analysis Protocol

Due to the thermal lability of some precursors of phenylacetone, a derivatization step is often employed to prevent decomposition in the GC injector port.[1]

Sample Preparation (with Derivatization):

  • The sample containing this compound is dissolved in a suitable solvent (e.g., methanol).

  • A methoxime derivatizing agent is added to the solution. This step prevents the thermal degradation of related precursors back to phenylacetone during analysis.[1][11]

  • The mixture is heated to ensure complete derivatization.

  • The derivatized sample is then injected into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

  • Carrier Gas: Helium.[12]

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in electron impact (EI) mode.

Metabolic Pathways Involving this compound

This compound is a known intermediate in the metabolism of amphetamine.[5][13][14] The metabolic conversion involves several enzymatic steps primarily occurring in the liver.

The metabolic pathway begins with the N-oxidation of N-hydroxyamphetamine, which is NADPH and oxygen-dependent, to yield this compound.[4] This reaction is catalyzed by liver microsomes but does not appear to be mediated by cytochrome P-450.[4] Subsequently, this compound is an intermediate in the oxidative deamination of amphetamine.[13][14] Phenylacetone itself is a metabolite of amphetamine and methamphetamine, formed via oxidative deamination mediated by the flavin-containing monooxygenase 3 (FMO3).[2] Phenylacetone is then further metabolized to benzoic acid and subsequently hippuric acid before excretion.[2]

metabolic_pathway Amphetamine Amphetamine N_Hydroxyamphetamine N_Hydroxyamphetamine Amphetamine->N_Hydroxyamphetamine Hydroxylation Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination (FMO3) Phenylacetone_Oxime Phenylacetone_Oxime N_Hydroxyamphetamine->Phenylacetone_Oxime N-Oxidation (NADPH, O2 dependent) Phenylacetone_Oxime->Phenylacetone Hydrolysis Benzoic_Acid Benzoic_Acid Phenylacetone->Benzoic_Acid Oxidation Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation (GLYAT)

Caption: Metabolic pathway of amphetamine to this compound.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of metabolites like this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction Biological_Sample->Extraction Derivatization Methoxime Derivatization (Optional) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for metabolite analysis.

References

E/Z Isomerism in Phenylacetone Oxime Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of phenylacetone (B166967) oxime, a key intermediate in various chemical processes, invariably leads to the formation of E and Z geometric isomers. The stereochemical outcome of this synthesis is of paramount importance as the individual isomers can exhibit different reactivity and pharmacological profiles. This technical guide provides a comprehensive overview of the factors governing E/Z isomerism in the synthesis of phenylacetone oxime, detailed experimental protocols for its preparation and isomer separation, and spectroscopic data for isomer characterization. A particular focus is placed on the influence of reaction conditions such as pH, temperature, and solvent on the isomeric ratio, offering a data-driven approach to stereoselective synthesis.

Introduction

This compound (1-phenyl-2-propanone oxime) is a crucial synthetic intermediate, notably in the production of amphetamine and related compounds. The presence of a carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom of the C=N bond defines these isomers and significantly influences their physical and chemical properties. Consequently, controlling the E/Z isomer ratio during synthesis is a critical aspect for ensuring the desired reactivity and purity of the final product.

This guide delves into the core principles of E/Z isomerism in the context of this compound synthesis. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and manipulate the stereochemical outcome of this important reaction.

Factors Influencing E/Z Isomerism

The formation of E and Z isomers during the oximation of phenylacetone is a kinetically and thermodynamically controlled process. Several factors can influence the ratio of the resulting isomers.

pH

The pH of the reaction medium plays a critical role in determining the E/Z isomer ratio. Generally, the synthesis is carried out by reacting phenylacetone with hydroxylamine (B1172632) hydrochloride. The liberation of HCl necessitates the use of a base to drive the reaction to completion.

  • Acidic Conditions: In acidic media, the interconversion between the E and Z isomers is catalyzed. This often leads to an equilibrium mixture favoring the thermodynamically more stable isomer. For many aryl alkyl ketoximes, the E isomer is thermodynamically favored due to reduced steric hindrance.

  • Basic Conditions: Under basic conditions, the initial formation of the oxime is rapid. The isomer ratio obtained may reflect the kinetic product distribution. For instance, in the synthesis of the closely related acetophenone (B1666503) oxime, a study reported the formation of E and Z isomers in an 8:1 ratio under basic conditions, with the E isomer being the major product.[1][2][3][4] This suggests a kinetic preference for the E isomer.

Temperature

Temperature influences both the rate of reaction and the position of the equilibrium between the E and Z isomers. Higher temperatures can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, facilitating the conversion of the kinetically favored product to the thermodynamically more stable one.[5]

Solvent

Quantitative Data on Isomer Ratios

While specific data for this compound is scarce, data from the analogous acetophenone oxime provides valuable insights into the expected stereochemical outcomes.

Reaction ConditionCompoundE/Z RatioReference
Basic (KOH)Acetophenone Oxime8:1[1][2][3][4]

Note: This data is for acetophenone oxime and serves as an illustrative example due to the structural similarity to this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride under basic conditions.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • To this solution, add a solution of potassium hydroxide (or sodium hydroxide) in ethanol. The amount of base should be sufficient to neutralize the HCl and provide a basic reaction medium.

  • Add phenylacetone to the reaction mixture.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as a mixture of E and Z isomers.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[7]

Acid-Catalyzed Isomerization to Enrich the E Isomer

This protocol describes a general procedure for the isomerization of a mixture of E and Z aryl alkyl ketoximes to enrich the more stable E isomer using an anhydrous acid.[8]

Materials:

  • Mixture of E and Z isomers of this compound

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

  • 10% Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve the mixture of E and Z isomers of this compound in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of anhydrous HCl, until the solution is saturated. This will cause the hydrochloride salt of the E isomer to precipitate.

  • The Z isomer in solution will slowly isomerize to the more stable E isomer, which will then also precipitate as its hydrochloride salt.

  • Stir the mixture at room temperature for a few hours to allow for complete precipitation.

  • Filter the precipitate and wash it with anhydrous diethyl ether.

  • To isolate the free oxime, suspend the precipitate in a 10% sodium carbonate solution and stir until the solid dissolves.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield this compound highly enriched in the E isomer.

Separation of E/Z Isomers by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude oxime mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate/hexane). The polarity can be gradually increased to facilitate the separation.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure E and Z isomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated isomers.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and quantification of E and Z isomers of oximes. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.

NucleusE-Isomer (Predicted)Z-Isomer (Predicted)
¹H NMR
-OH~10-12 ppm~10-12 ppm
-CH₃Further downfieldFurther upfield
-CH₂-PhFurther upfieldFurther downfield
¹³C NMR
C=NFurther downfieldFurther upfield
-CH₃Further downfieldFurther upfield
-CH₂-PhFurther upfieldFurther downfield

Note: The exact chemical shifts can vary depending on the solvent and concentration. The table indicates general trends observed for aryl alkyl ketoximes.

Signaling Pathways and Workflows

Reaction Mechanism of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Ketone Phenylacetone Protonated_Carbonyl Protonated Carbonyl Ketone->Protonated_Carbonyl H⁺ Hydroxylamine Hydroxylamine Carbinolamine_Intermediate Carbinolamine Intermediate Hydroxylamine->Carbinolamine_Intermediate Protonated_Carbonyl->Carbinolamine_Intermediate + NH₂OH Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_Intermediate->Protonated_Carbinolamine H⁺ Oxime This compound (E/Z Mixture) Protonated_Carbinolamine->Oxime - H₂O Water H₂O Protonated_Carbinolamine->Water

Caption: Mechanism of this compound Synthesis.

Experimental Workflow for Synthesis and Isomer Separation

The following diagram illustrates a typical workflow from the synthesis of this compound to the isolation of its pure E and Z isomers.

ExperimentalWorkflow Start Start: Phenylacetone + Hydroxylamine HCl Synthesis Oximation Reaction (Base, Solvent, Temp.) Start->Synthesis Crude_Product Crude this compound (E/Z Mixture) Synthesis->Crude_Product Purification Purification Method Crude_Product->Purification Analysis Isomer Ratio Analysis (NMR) Crude_Product->Analysis Column_Chromatography Column Chromatography Purification->Column_Chromatography Fractional_Crystallization Fractional Crystallization Purification->Fractional_Crystallization Pure_E Pure E-Isomer Column_Chromatography->Pure_E Pure_Z Pure Z-Isomer Column_Chromatography->Pure_Z Fractional_Crystallization->Pure_E Fractional_Crystallization->Pure_Z Pure_E->Analysis Pure_Z->Analysis

Caption: Workflow for this compound Isomer Separation.

Conclusion

The stereoselective synthesis of this compound is a multifaceted challenge that requires careful control of reaction parameters. This guide has outlined the critical roles of pH, temperature, and solvent in directing the E/Z isomer ratio. While specific quantitative data for this compound remains an area for further investigation, the principles and experimental protocols detailed herein provide a solid foundation for researchers to achieve a desired stereochemical outcome. The ability to synthesize and isolate pure E and Z isomers of this compound is essential for advancing research and development in fields where this compound serves as a vital building block.

References

A Technical Guide to the Spectroscopic Analysis of Phenylacetone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic techniques used for the structural elucidation and characterization of phenylacetone (B166967) oxime (IUPAC name: (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine). Phenylacetone oxime (C₉H₁₁NO) is the oxime derivative of phenylacetone and serves as a significant intermediate in various chemical syntheses.[1][2] Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is critical for confirming its identity, purity, and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and differentiation between its E and Z isomers.[2]

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the methyl, methylene, aromatic, and oxime hydroxyl protons. The chemical shift of the hydroxyl proton is particularly sensitive to the isomeric configuration and the solvent used.[1] In a dimethyl sulfoxide (B87167) (DMSO) solution, the E-isomer's hydroxyl proton typically appears at a slightly higher chemical shift than that of the Z-isomer due to differences in steric interactions.[1]

Table 1: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) ppm (Typical)MultiplicityIntegration
Methyl (CH₃)1.8 - 2.0Singlet (s)3H
Methylene (CH₂)3.5 - 3.7Singlet (s)2H
Aromatic (C₆H₅)7.1 - 7.4Multiplet (m)5H
Oxime Hydroxyl (N-OH)13.2 - 13.4Singlet (s), broad1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl proton signal for the E-isomer is typically observed around 13.36 ppm and the Z-isomer around 13.26 ppm in DMSO.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule.[2] This is crucial for confirming the carbon skeleton and the presence of the C=N oxime bond.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) ppm (Typical)
Methyl (CH₃)10 - 15
Methylene (CH₂)35 - 40
Aromatic (C₆H₅)125 - 135
C=N Carbon155 - 160
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Solvent choice can affect the chemical shifts, particularly for the hydroxyl proton.[1]

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a 400 MHz (or higher) spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

IR Spectral Data

Key absorption bands in the IR spectrum confirm the presence of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and nitrogen-oxygen single bond (N-O) of the oxime group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3600Confirms the hydroxyl group of the oxime.[1]
C=N Stretch1665Indicates the carbon-nitrogen double bond.[1]
N-O Stretch945Characteristic of the oxime N-O bond.[1]
Aromatic C-H Stretch~3030Aromatic ring C-H bonds.
Aromatic C=C Stretch~1600, 1495, 1450Aromatic ring skeletal vibrations.
Experimental Protocol: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and exploring the fragmentation pattern of this compound, which aids in structural confirmation. The molecular weight of this compound is 149.19 g/mol .[1][2]

Mass Spectral Data

When analyzed by Electron Ionization Mass Spectrometry (EI-MS), this compound produces a molecular ion (M⁺) and several characteristic fragment ions. The fragmentation pattern provides a unique fingerprint of the molecule's structure.[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound

m/z ValueIonDescription
149[C₉H₁₁NO]⁺Molecular Ion (M⁺)
132[M - OH]⁺Loss of a hydroxyl radical
91[C₇H₇]⁺Tropylium ion, from cleavage of the benzyl (B1604629) group
58[C₃H₆N]⁺Fragment from α-cleavage
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which is typically heated to ensure vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 column). The column temperature is programmed to ramp up, separating the sample components based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization, EI, at 70 eV).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum for the compound.

Visualizations: Workflows and Structures

Diagrams help visualize the analytical process and key molecular features of this compound.

Spectroscopic_Analysis_Workflow cluster_input Input cluster_analysis Spectroscopic Techniques cluster_output Data & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Confirmation Structural Confirmation (Identity, Purity, Isomerism) Data->Confirmation

Caption: Experimental workflow for the complete spectroscopic characterization of this compound.

Caption: Geometric E (anti) and Z (syn) isomers of this compound around the C=N bond.

MS_Fragmentation M Molecular Ion [C₉H₁₁NO]⁺˙ m/z = 149 F1 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F1 β-cleavage F2 [M - OH]⁺ [C₉H₁₀N]⁺ m/z = 132 M->F2 Loss of •OH F3 [C₃H₆N]⁺ m/z = 58 M->F3 α-cleavage

Caption: A potential electron ionization (EI) mass spectrometry fragmentation pathway for this compound.

References

Solubility Profile of Phenylacetone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylacetone (B166967) oxime in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies, alongside standardized experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Phenylacetone oxime (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a crystalline solid with a melting point in the range of 63-68°C.[1][2] Its structure, containing a polar oxime group and a nonpolar phenyl group, results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point for understanding its behavior in various solvents.

Data Presentation: Qualitative Solubility of this compound

SolventSolvent TypeQualitative SolubilityRationale / Reference
WaterPolar ProticSparingly soluble to insolubleThe precursor, phenylacetone, has limited water solubility. While the oxime group adds polarity, the significant nonpolar phenyl ring likely limits aqueous solubility.
EthanolPolar ProticSolubleThis compound is often recrystallized from ethanol, indicating good solubility, particularly at elevated temperatures.[2] A 3:1 ethanol/water mixture is also used as a solvent system in its synthesis.[3]
Methanol (B129727)Polar ProticLikely SolubleSimilar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate this compound.
Acetone (B3395972)Polar AproticLikely SolubleAs a polar aprotic solvent, acetone is generally a good solvent for moderately polar organic compounds.
Diethyl EtherNonpolarSolublePurification of this compound can be achieved through recrystallization from ether, suggesting good solubility.[2]
ChloroformNonpolarLikely SolubleChloroform is a common solvent for a wide range of organic compounds and is expected to dissolve this compound.
DichloromethanePolar AproticLikely SolubleDichloromethane is a versatile solvent capable of dissolving many organic compounds.

Note: "Likely Soluble" indicates a high probability of solubility based on the compound's structure and the solvent's properties, though not explicitly stated in the referenced literature.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, dichloromethane)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipette or dropper

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

  • After each addition, cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" at that concentration.

  • Repeat the procedure for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Erlenmeyer flasks with stoppers

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess solid should be clearly visible.

  • Seal the flask and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the withdrawn sample through a syringe filter compatible with the solvent.

  • Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

  • Calculate the solubility in desired units (e.g., mg/mL, mol/L).

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow Start Start: Obtain this compound Sample Select_Solvents Select Range of Common Lab Solvents Start->Select_Solvents Qualitative_Test Qualitative Solubility Test (Small Scale) Observe_Dissolution Observe and Record (Soluble, Sparingly Soluble, Insoluble) Qualitative_Test->Observe_Dissolution Select_Solvents->Qualitative_Test Quantitative_Needed Quantitative Data Required? Observe_Dissolution->Quantitative_Needed Shake_Flask Quantitative Solubility Determination (Shake-Flask Method) Quantitative_Needed->Shake_Flask Yes End End: Report Solubility Data Quantitative_Needed->End No Equilibrate Equilibrate Excess Solid in Solvent (Constant Temperature) Shake_Flask->Equilibrate Filter_Sample Filter Supernatant Equilibrate->Filter_Sample Analyze_Concentration Analyze Concentration (e.g., HPLC, UV-Vis) Filter_Sample->Analyze_Concentration Calculate_Solubility Calculate Solubility (e.g., mg/mL, mol/L) Analyze_Concentration->Calculate_Solubility Calculate_Solubility->End

Caption: Workflow for Solubility Determination of this compound.

References

Phenylacetone Oxime: A Key Metabolite in the Deamination of Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of phenylacetone (B166967) oxime as a significant metabolite in the deamination of amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the metabolic pathways, quantitative data, and experimental protocols relevant to the study of this biotransformation.

Introduction

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the body. One of the primary metabolic routes is oxidative deamination, a process that leads to the formation of phenylacetone. This ketone is subsequently metabolized to benzoic acid and excreted as hippuric acid.[1] An important intermediate in this deamination pathway is phenylacetone oxime.[2][3][4][5] The formation of this compound is primarily catalyzed by two key enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system.[1][6] Understanding the intricacies of this metabolic pathway is crucial for comprehending the pharmacokinetics, pharmacodynamics, and toxicological profile of amphetamine.

Metabolic Pathways of Amphetamine Deamination

The conversion of amphetamine to phenylacetone involves a complex interplay of enzymatic reactions. The two main pathways leading to the formation of this compound are:

  • Cytochrome P450-Mediated Metabolism: Various CYP isozymes, particularly from the CYP2C subfamily, are involved in the oxidative deamination of amphetamines.[6] This pathway directly contributes to the formation of phenylacetone.

  • Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism: FMOs, specifically FMO3 in humans, catalyze the N-oxygenation of amphetamine to its corresponding hydroxylamine (B1172632).[1] This hydroxylamine intermediate is then further oxidized to this compound.[7]

The overall metabolic cascade can be visualized as follows:

Amphetamine_Metabolism Amphetamine Deamination Pathway cluster_products Metabolites Amphetamine Amphetamine Hydroxylamine Amphetamine Hydroxylamine Amphetamine->Hydroxylamine FMO3 (N-oxygenation) Phenylacetone Phenylacetone Amphetamine->Phenylacetone CYP2C Subfamily (Oxidative Deamination) Phenylacetone_Oxime This compound Hydroxylamine->Phenylacetone_Oxime FMO3 (N-oxygenation) Phenylacetone_Oxime->Phenylacetone Hydrolysis

Figure 1: Metabolic pathway of amphetamine to phenylacetone.

Quantitative Data on Amphetamine Metabolism

The enzymatic conversion of amphetamine to its metabolites has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) provide insights into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

SubstrateEnzyme/SystemKm (µM)Vmax (nmol/min/mg protein)Reference
AmphetamineRabbit Liver MicrosomesLowest Affinity (relative)N/A[6]
BenzphetamineRabbit Liver MicrosomesHigher Affinity (relative)Highest Vmax (relative)[6]
MethamphetamineRat Liver Microsomes (N-demethylation)1000N/A[8]
p-HydroxymethamphetamineRat Liver Microsomes (N-demethylation)1600N/A[8]
AmphetamineRat Liver Microsomes (p-hydroxylation)10.2N/A[8]
MethamphetamineRat Liver Microsomes (aromatic hydroxylation)10.6 and 2200N/A[8]

Table 1: Enzyme Kinetic Parameters for Amphetamine and Related Compounds Metabolism

Experimental Protocols

The identification and quantification of this compound and other amphetamine metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of amphetamine in vitro using liver microsomes.

Objective: To determine the formation of phenylacetone and other metabolites from amphetamine in a controlled in vitro system.

Materials:

  • Rat or human liver microsomes

  • Amphetamine solution

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the amphetamine solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Analysis: Analyze the supernatant using a validated analytical method, such as GC-MS or LC-MS/MS.

InVitro_Metabolism_Workflow In Vitro Metabolism Experimental Workflow Start Prepare Incubation Mixture (Microsomes, Buffer, Amphetamine) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Add Ice-Cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by GC-MS or LC-MS/MS Collect->Analyze

Figure 2: Experimental workflow for in vitro amphetamine metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of amphetamine and its metabolites in biological samples.[1][7][9]

Objective: To identify and quantify amphetamine and its metabolites, including phenylacetone, in a biological matrix.

Materials:

  • Biological sample (e.g., urine, blood, microsomal incubate)

  • Internal standard (e.g., deuterated amphetamine)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA or heptafluorobutyric anhydride - HFBA)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • To a specified volume of the biological sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

    • Add the derivatizing agent (TFAA or HFBA).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a defined time to facilitate the derivatization reaction.[9]

    • Evaporate the mixture to dryness again.

  • Reconstitution and Injection:

    • Reconstitute the derivatized residue in a small volume of a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatography: Separate the derivatized analytes on a capillary column using a temperature program that provides optimal resolution.

    • Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.

Conclusion

This compound is a critical intermediate in the deamination of amphetamine, a metabolic process driven by both CYP450 and FMO enzyme systems. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the overall safety and efficacy of amphetamine and related compounds. Further research focusing on the precise contribution of each enzyme and the factors influencing their activity will continue to enhance our knowledge in this area.

References

Phenylacetone Oxime: A Comprehensive Technical Guide on Thermochemical Data and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Phenylacetone (B166967) Oxime

A summary of the key physicochemical properties of phenylacetone oxime is presented in the table below, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental and physiological conditions.

PropertyValueSource
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Melting Point63-68 °C
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in organic solvents
Boiling Point285.7 °C at 760 mmHg
Density0.99 g/cm³
XLogP31.7

Stability Profile

This compound is generally considered a stable compound under standard laboratory conditions. It is reported to be stable in the presence of alkalis, acids, oxidizing agents, and reducing agents. However, like many organic molecules, it is susceptible to degradation under certain conditions.

Thermal Stability: While a specific decomposition temperature has not been identified in the reviewed literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would be the standard methods to determine its thermal stability profile. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DTA detects exothermic or endothermic transitions, such as melting and decomposition.

Metabolic Stability: this compound is recognized as a key intermediate in the metabolic deamination of amphetamine. This indicates that it is a substrate for metabolic enzymes and has a finite stability in biological systems. The primary metabolic pathway involves the conversion of amphetamine to this compound, which is then further metabolized.

Experimental Protocols for Thermochemical Analysis

The determination of key thermochemical data for this compound would involve well-established calorimetric techniques. The following are detailed summaries of the standard experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry: Determination of Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC): Determination of Thermal Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and decomposition temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which includes an initial and final temperature and a constant heating rate (e.g., 10 °C/min).

  • Measurement: The instrument heats the sample and reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve shows peaks corresponding to thermal transitions. An endothermic peak indicates melting, and its onset temperature is taken as the melting point. An exothermic peak often indicates decomposition. The area under the peak is proportional to the enthalpy change of the transition.

Metabolic Pathway of Amphetamine to this compound

This compound is a significant metabolite in the oxidative deamination of amphetamine in the liver. Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.

Amphetamine_Metabolism Amphetamine Amphetamine Phenylacetone_Oxime This compound Amphetamine->Phenylacetone_Oxime Oxidative Deamination Phenylacetone Phenylacetone Phenylacetone_Oxime->Phenylacetone Hydrolysis

Caption: Metabolic conversion of amphetamine to this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation reaction of phenylacetone with hydroxylamine.

Phenylacetone_Oxime_Synthesis cluster_reactants Reactants Phenylacetone Phenylacetone Phenylacetone_Oxime This compound Phenylacetone->Phenylacetone_Oxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Phenylacetone_Oxime

Caption: Synthesis of this compound from phenylacetone and hydroxylamine.

Conclusion

This technical guide has summarized the currently available information on the thermochemical data and stability of this compound. While specific quantitative thermochemical values are not widely reported, the provided physicochemical properties and general stability information are valuable for researchers. The detailed experimental protocols for bomb calorimetry and DSC offer a clear path for the future determination of these important parameters. Furthermore, the visualization of its role in amphetamine metabolism and its chemical synthesis provides a broader context for its significance in both biological and chemical research.

Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Phenylacetone (B166967) oxime (CAS No: 13213-36-0), the oxime derivative of phenyl-2-propanone (P2P), serves as a critical intermediate in various synthetic organic chemistry pathways.[1] Its significance stems primarily from the versatile reactivity of the oxime functional group, which allows for transformations into primary amines, amides, and other valuable compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of phenylacetone oxime and its principal applications as a chemical intermediate, with a focus on its reduction to amphetamine and the Beckmann rearrangement. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development activities.

Physicochemical and Spectroscopic Data

This compound is a stable organic compound with a neutral pH.[3][4] Its key physical, chemical, and spectroscopic properties are summarized below.

PropertyValueReference
CAS Number 13213-36-0[2][5]
Molecular Formula C₉H₁₁NO[5][6]
Molecular Weight 149.19 g/mol [5][6]
IUPAC Name N-(1-phenylpropan-2-ylidene)hydroxylamine[3][6]
Appearance Powder / Crystalline Solid[2][3]
Melting Point 63 - 68 °C[3][5]
Boiling Point 154–156 °C at 30 mmHg[2][7]
IR Absorption (cm⁻¹) O-H: 3600, C=N: 1665, N-O: 945[3]

Synthesis of this compound

The most prevalent and fundamental method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[1][2] This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, which is followed by dehydration to form the oxime.[2]

G P2P Phenyl-2-propanone Oxime This compound P2P->Oxime Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Oxime Base Base (e.g., Sodium Acetate) Base->Oxime Catalyst

Figure 1: Synthesis of this compound from P2P.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenyl-2-propanone (P2P)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) or other suitable base

  • Aqueous ethanol (B145695)

  • Standard reflux and distillation apparatus

Procedure:

  • Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.

  • Add a base, such as sodium acetate, to the mixture. The base acts to neutralize the HCl released from the hydroxylamine salt.

  • Heat the reaction mixture to a temperature between 60–80 °C and maintain under reflux for 4–6 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and perform a workup. The use of aqueous ethanol helps in the removal of inorganic byproducts.[2]

  • Isolate the crude product.

  • Purify the this compound via vacuum distillation or recrystallization from an ethanol/water mixture.[2]

ParameterValueReference
Reaction Temperature 60–80 °C[2]
Reaction Time 4–6 hours[2]
Typical Yield 88-90%[2][7]
Purity (after recrystallization) > 95%[2]
Distillation Parameters 154–156 °C / 30 mmHg[2][7]

Role as a Chemical Intermediate

This compound is a versatile intermediate, primarily used in the synthesis of amines and amides through reduction and rearrangement reactions, respectively.

G cluster_precursor Precursor cluster_products Synthetic Products P2P Phenyl-2-propanone Oxime This compound P2P->Oxime Oximation Amphetamine Amphetamine Amide N-phenylacetamide (Acetanilide) Oxime->Amphetamine Reduction Oxime->Amide Beckmann Rearrangement

Figure 2: this compound as a central synthetic intermediate.

A significant application of this compound is its reduction to the primary amine 1-phenyl-2-propanamine, commonly known as amphetamine.[1][2] This transformation is of considerable interest in medicinal chemistry and is a key step in certain synthetic pathways for producing amphetamine and related structures.[1] Various reducing agents and methods can be employed for this conversion.

G cluster_methods Reduction Methods Oxime This compound Amphetamine Amphetamine Catalytic Catalytic Hydrogenation (H₂ over Pd/C) Catalytic->Amphetamine Electro Electrochemical Reduction (e.g., Pd black cathode) Electro->Amphetamine Hydride Hydride Reagents (e.g., NaBH₄, LiAlH₄) Hydride->Amphetamine

Figure 3: Common reduction pathways from this compound to Amphetamine.

A comparative summary of different reduction methods is presented below.

Reduction MethodReagent(s) / CatalystMedium / ConditionsYieldReference
Electrochemical Reduction Palladium black cathodeAqueous alcoholic acidic medium30%
Electrochemical Reduction Nickel black cathodeAqueous alcoholic acidic medium8-10%
Catalytic Hydrogenation H₂ over Palladium-on-carbon (Pd/C)Not specifiedNot specified[1][2]
Hydride Reduction Sodium borohydride (B1222165) (NaBH₄)Not specifiedNot specified[1][2]
Hydride Reduction Lithium aluminium hydride (LiAlH₄)Not specifiedNot specified[8]

This protocol is based on a reported electrosynthesis of amphetamine from this compound.

Apparatus:

  • One-liter beaker (electrolysis cell)

  • Palladium black or Nickel black deposited cathode

  • Two lead plate anodes

  • Ceramic porous cup (anode compartment)

  • Power supply

Materials:

  • This compound

  • Catholyte: Alcohol-water mixture (1:1) containing 5% aq. HCl

  • Anolyte: 10% aqueous sulfuric acid

  • Sodium hydroxide (B78521) (for basification)

  • Ether (for extraction)

Procedure:

  • Set up the electrolysis cell with the palladium black cathode and the lead anodes placed inside the ceramic cup.

  • Add the anolyte (10% H₂SO₄) to the anode compartment.

  • Dissolve the this compound in the catholyte (alcohol-water with 5% HCl) and add it to the beaker.

  • Maintain the cell temperature at approximately 298K (25 °C).

  • Begin electrolysis.

  • After the reaction is complete, distill the solution to remove the alcohol.

  • Extract any unreacted starting material with ether.

  • Basify the remaining aqueous solution with sodium hydroxide.

  • Isolate the liberated amphetamine by distillation (boiling point: 473K-476K or 200-203 °C).

When treated with acidic reagents, this compound undergoes a classic Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1][2] This reaction is a fundamental tool in organic synthesis for converting ketoximes into amides.[1] The reaction proceeds via the migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen.[1][2]

G Oxime This compound (E/Z Isomers) Amide N-phenylacetamide Oxime->Amide Rearrangement Acid Acid Catalyst (e.g., PPA, P₂O₅, H₂SO₄) Acid->Amide

Figure 4: The Beckmann Rearrangement of this compound.

This protocol outlines the general conditions for the acid-catalyzed Beckmann rearrangement.

Materials:

  • This compound

  • Acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask.

  • Add the acid catalyst to the solution. The reaction is often exothermic.

  • Heat the mixture under reflux for a specified time, typically ranging from minutes to several hours, depending on the catalyst and substrate.[4][9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully pouring it into ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude amide.

  • Purify the N-phenylacetamide by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from phenyl-2-propanone and the reactivity of its oxime group make it a key precursor for synthesizing compounds of significant interest in the pharmaceutical and chemical industries. The primary applications—reduction to amphetamine and the Beckmann rearrangement to N-phenylacetamide—highlight its central role in accessing important amine and amide structures. The methodologies outlined in this guide provide a technical foundation for professionals engaged in synthetic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of Phenylacetone Oxime to 1-Phenyl-2-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-2-propanamine (also known as amphetamine) via the catalytic hydrogenation of phenylacetone (B166967) oxime. This transformation is a key step in various chemical syntheses and is of significant interest to researchers in medicinal chemistry and drug development. These notes offer a comparative overview of different catalytic systems, including electrochemical reduction and heterogeneous catalytic hydrogenation, supported by quantitative data where available in the literature. Detailed methodologies are provided to guide researchers in reproducing these transformations.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. The catalytic hydrogenation of phenylacetone oxime is a widely recognized method for the preparation of 1-phenyl-2-propanamine. This process involves the reduction of the C=N double bond and the N-O bond of the oxime functional group. Various catalytic systems can be employed for this purpose, each with its own set of reaction conditions, yields, and selectivities. The choice of catalyst and reaction parameters is crucial for achieving high yields and purity of the desired amine. This document outlines protocols for electrochemical reduction and provides representative protocols for heterogeneous catalytic hydrogenation using common catalysts such as Raney® Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂).

Data Presentation

The following table summarizes the quantitative data found in the literature for the reduction of this compound to 1-phenyl-2-propanamine under different catalytic conditions.

CatalystSubstrateProductReagents/SolventTemperature (°C)PressureReaction TimeYield (%)Reference
Palladium Black CathodeThis compound1-Phenyl-2-propanamine5% aq. HCl in Alcohol-Water (1:1)25N/A (Electrolysis)Not Specified30[1]
Nickel Black CathodeThis compound1-Phenyl-2-propanamine5% aq. HCl in Alcohol-Water (1:1)25N/A (Electrolysis)Not Specified8-10[1]
Raney® NickelRepresentative Ketoxime (e.g., 2-octanone (B155638) oxime)Representative Primary Amine (e.g., 2-octanamine)2-propanol, 2% KOHRefluxAtmospheric60 min83[2]

Experimental Protocols

Protocol 1: Electrochemical Reduction using a Palladium Black Cathode

This protocol is based on the electrochemical reduction of this compound as described in the literature.[1]

Materials:

  • This compound

  • Alcohol (e.g., Ethanol)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • 10% Aqueous Sulfuric Acid (H₂SO₄)

  • Palladium black cathode

  • Lead anodes

  • Ceramic porous cup

  • One-liter beaker (electrolysis cell)

  • Power supply

  • Sodium hydroxide (B78521) (for work-up)

  • Ether (for extraction)

Procedure:

  • Catholyte Preparation: In a one-liter beaker, prepare the catholyte by dissolving this compound in a 1:1 mixture of alcohol and 5% aqueous HCl.

  • Anolyte Preparation: Place two lead anodes inside a ceramic porous cup and fill the cup with 10% aqueous sulfuric acid. This will serve as the anode compartment.

  • Cell Assembly: Place the ceramic porous cup containing the anolyte and anodes into the beaker with the catholyte. The palladium black cathode is also placed in the catholyte.

  • Electrolysis: Maintain the temperature of the cell at approximately 25°C (298K). Apply a current to initiate the electrolysis.

  • Work-up:

    • After the reaction is complete, distill the solution to remove the alcohol.

    • Extract any unreacted starting material with ether.

    • Basify the remaining aqueous solution with sodium hydroxide.

    • The liberated 1-phenyl-2-propanamine can be isolated by distillation.

Protocol 2: Representative Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from the reduction of other ketoximes and serves as a representative method for the hydrogenation of this compound.[2]

Materials:

  • This compound

  • 2-Propanol

  • Raney® Nickel (approx. 5g per 1g of oxime)

  • Potassium hydroxide (KOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Hydrogen source (gas cylinder or balloon)

Procedure:

  • Catalyst Activation (if necessary): Follow the manufacturer's instructions for washing and activating the Raney® Nickel catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Raney® Nickel (approx. 5g) and 2-propanol (20 ml).

  • Reaction Initiation: Heat the mixture to reflux with stirring. Prepare a solution of this compound (1g) and 2% KOH in 2-propanol (5 ml). Add this solution dropwise to the refluxing catalyst suspension.

  • Hydrogenation: The system is flushed with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., using a balloon).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture and carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.

    • The filter cake should be washed with additional 2-propanol.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

    • The resulting imine intermediate can be hydrolyzed with aqueous HCl to form the ammonium (B1175870) salt, followed by basification with NaOH to liberate the primary amine.

Protocol 3: General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a general procedure for the hydrogenation of an oxime to a primary amine using Pd/C. Specific conditions for this compound may require optimization.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Hydrogen source

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm). For a laboratory scale, a hydrogen-filled balloon can be used.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases or the reaction is complete as determined by TLC or GC-MS.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Remove the catalyst by filtration through a pad of Celite®.

    • Wash the filter cake with the reaction solvent.

    • The combined filtrate is concentrated under reduced pressure to give the crude 1-phenyl-2-propanamine. Further purification can be achieved by distillation or crystallization of a salt.

Protocol 4: General Protocol for Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

This is a general procedure for the hydrogenation of an oxime to a primary amine using Adams' catalyst (PtO₂). Specific conditions for this compound may require optimization.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Platinum(IV) oxide (PtO₂) (typically 1-5 mol%)

  • Hydrogenation vessel

  • Hydrogen source

Procedure:

  • Catalyst Pre-reduction: In the hydrogenation vessel, suspend PtO₂ in the chosen solvent.

  • Hydrogenation Setup: Add the solution of this compound to the catalyst suspension.

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas. The PtO₂ will be reduced in situ to the active platinum black catalyst. The reaction is then allowed to proceed with vigorous stirring until completion.

  • Work-up: Follow the same work-up procedure as described for the Pd/C catalyzed hydrogenation (Protocol 3).

Mandatory Visualization

experimental_workflow start Start substrate This compound start->substrate reaction_setup Reaction Setup (Solvent, Substrate, Catalyst) substrate->reaction_setup catalyst_prep Catalyst Preparation (Activation/Pre-reduction) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H2 atmosphere, Stirring, Temperature) reaction_setup->hydrogenation monitoring Reaction Monitoring (TLC, GC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Distillation/Crystallization) workup->purification product 1-Phenyl-2-propanamine purification->product end End product->end logical_relationship title Catalytic Hydrogenation of this compound substrate This compound (C9H11NO) product 1-Phenyl-2-propanamine (C9H13N) substrate->product Reduction catalyst Catalyst catalyst->product raney_ni Raney® Nickel catalyst->raney_ni pd_c Pd/C catalyst->pd_c pto2 PtO2 catalyst->pto2 electrochem Electrochemical Reduction catalyst->electrochem h2 Hydrogen Source (H2 gas or donor) h2->product

References

Application Notes and Protocols: Beckmann Rearrangement of Phenylacetone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a fundamental transformation in organic synthesis, enabling the conversion of ketoximes into N-substituted amides. This reaction has significant industrial relevance, particularly in the production of monomers for polymers like Nylon-6. For drug development professionals, this rearrangement offers a valuable tool for accessing amide functionalities, which are prevalent in a vast array of pharmaceutical agents. Phenylacetone (B166967) oxime, an unsymmetrical ketoxime, presents a particularly interesting case for this rearrangement due to the potential for regioselectivity, leading to two possible amide products: N-phenylacetamide and N-benzylacetamide. The outcome of the rearrangement is dictated by the stereochemistry of the oxime and the reaction conditions employed.

This document provides a detailed overview of the conditions for the Beckmann rearrangement of phenylacetone oxime, summarizing quantitative data, and presenting detailed experimental protocols for key methodologies.

Regioselectivity and Reaction Mechanism

The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen migrates. This compound can exist as two geometric isomers: the E-isomer and the Z-isomer.

  • In the (E)-phenylacetone oxime , the benzyl (B1604629) group is anti to the hydroxyl group. Its rearrangement leads to the formation of N-benzylacetamide .

  • In the (Z)-phenylacetone oxime , the methyl group is anti to the hydroxyl group. Its rearrangement yields N-phenylacetamide .

Under acidic conditions, isomerization between the E and Z forms of the oxime can occur. In such cases, the product ratio may be influenced by the relative migratory aptitudes of the benzyl and methyl groups. Generally, aryl and larger alkyl groups exhibit a higher migratory aptitude than smaller alkyl groups.

The reaction is typically initiated by the activation of the hydroxyl group, converting it into a good leaving group. This is often achieved through protonation in the presence of a strong acid or by reaction with reagents such as sulfonyl chlorides, phosphorus pentahalides, or acid anhydrides. The departure of the leaving group is concerted with the 1,2-migration of the anti-periplanar group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the corresponding amide.

Catalytic Systems and Reaction Conditions

A variety of reagents and catalysts can be employed to effect the Beckmann rearrangement of this compound. The choice of conditions can influence the reaction rate, yield, and in some cases, the regioselectivity.

1. Brønsted Acids: Strong protic acids such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are classical reagents for the Beckmann rearrangement. These conditions are often harsh, requiring high temperatures, which may not be suitable for sensitive substrates.

2. Lewis Acids: A range of Lewis acids, including phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and zinc chloride (ZnCl₂), can catalyze the rearrangement. These reagents often offer milder reaction conditions compared to strong Brønsted acids.

3. Activating Agents: Reagents that convert the hydroxyl group into a better leaving group can facilitate the rearrangement under milder conditions. Examples include:

  • Phenyl dichlorophosphate (B8581778) (PhOPOCl₂): This reagent has been shown to be effective for the Beckmann rearrangement of various ketoximes at ambient temperature.

  • Trifluoroacetic acid (TFA): TFA can act as both a solvent and a catalyst, promoting the rearrangement through the formation of a reactive trifluoroacetylated intermediate.

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): In the presence of a suitable solvent like DMF, cyanuric chloride can effect the rearrangement under very mild conditions.

Quantitative Data

The following tables summarize the reaction conditions and yields for the Beckmann rearrangement of this compound and related ketoximes under various catalytic systems.

Table 1: Beckmann Rearrangement of this compound - Conditions and Yields

Catalyst/ReagentSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Formic Acid / Silica (B1680970) GelNone802.5Mixture of amidesHigh (unspecified ratio)

Note: Data specifically detailing the product ratio for this compound is limited in the reviewed literature. The regioselectivity is highly dependent on the E/Z isomer ratio of the starting oxime.

Table 2: Beckmann Rearrangement of Acetophenone (B1666503) Oxime (a related aryl alkyl ketoxime) - Conditions and Yields

Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenyl dichlorophosphateAcetonitrile (B52724)Room Temp.1N-phenylacetamide86
Trifluoroacetic acidAcetonitrile802N-phenylacetamide>95
Cyanuric Chloride / DMFDMFRoom Temp.<4N-phenylacetamideHigh (unspecified)

Experimental Protocols

Protocol 1: Beckmann Rearrangement using Phenyl Dichlorophosphate (General Procedure)

This protocol is adapted from the rearrangement of acetophenone oxime and is applicable to other ketoximes.

Materials:

  • This compound

  • Phenyl dichlorophosphate (PhOPOCl₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add phenyl dichlorophosphate (1.5 eq) dropwise to the solution at room temperature.

  • Stir the resulting mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the corresponding amide(s).

Protocol 2: Beckmann Rearrangement using Trifluoroacetic Acid

This protocol is based on the rearrangement of acetophenone oxime.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in acetonitrile.

  • Add trifluoroacetic acid (molar ratio of TFA to substrate can be varied, e.g., >3).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or GC.

  • After cooling to room temperature, carefully add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Beckmann_Rearrangement_Mechanism cluster_start This compound Isomers cluster_rearrangement Beckmann Rearrangement cluster_products Amide Products E_Oxime (E)-Phenylacetone Oxime E_Rearrangement Benzyl Group Migration E_Oxime->E_Rearrangement Anti-periplanar to -OH Z_Oxime (Z)-Phenylacetone Oxime Z_Rearrangement Methyl Group Migration Z_Oxime->Z_Rearrangement Anti-periplanar to -OH N_Benzylacetamide N-Benzylacetamide E_Rearrangement->N_Benzylacetamide N_Phenylacetamide N-Phenylacetamide Z_Rearrangement->N_Phenylacetamide

Caption: Regioselectivity of the Beckmann Rearrangement.

Application Notes and Protocols: Reduction of Phenylacetone Oxime using Sodium Borohydride (NaBH₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to chiral and achiral amines. Phenylacetone (B166967) oxime is a key intermediate in the synthesis of 1-phenyl-2-aminopropane (amphetamine) and its derivatives, which are of significant interest in medicinal chemistry and drug development.[1] While sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, it is generally ineffective for the reduction of oximes on its own.[2][3] However, its reactivity can be significantly enhanced by the addition of various promoters, such as Lewis acids or transition metal salts, enabling the efficient reduction of oximes to their corresponding amines.[2][3][4][5]

These application notes provide detailed protocols for the reduction of phenylacetone oxime utilizing modified sodium borohydride systems. The methodologies are compiled from established procedures for the reduction of analogous ketoximes, offering a robust starting point for laboratory synthesis.

Reaction Mechanism and Enhancing NaBH₄ Reactivity

The reduction of an oxime to a primary amine using a modified sodium borohydride reagent generally proceeds through the formation of an intermediate imine, which is then further reduced to the amine. The role of the additive (e.g., Lewis acid or transition metal) is to activate the oxime group, making it more susceptible to hydride attack from the borohydride.

General Reaction Scheme:

Several systems have been developed to enhance the reducing power of NaBH₄ for oximes:

  • NaBH₄/Lewis Acids (e.g., ZrCl₄, NiCl₂, Cu(II)SO₄): The Lewis acid coordinates to the oxygen atom of the oxime, increasing the electrophilicity of the carbon atom of the C=N bond and facilitating hydride transfer.[2][3][4]

  • NaBH₄/Nanoparticles (e.g., nano Cu): The metallic nanoparticles can act as catalysts, facilitating the reduction process.[6][7][8]

Data Presentation: Comparison of NaBH₄ Reduction Systems for Oximes

The following table summarizes the reaction conditions and yields for the reduction of various oximes using different modified NaBH₄ systems. This data provides a comparative overview to guide the selection of a suitable method for the reduction of this compound.

Reducing SystemSubstrate (Oxime)SolventTemperature (°C)TimeYield (%)Reference
NaBH₄/ZrCl₄/Al₂O₃Acetophenone oximeSolvent-freeRoom Temp.2 min95[2]
NaBH₄/CuSO₄Acetophenone oximeMethanol (B129727)Reflux1.5 h89 (2:1 mixture of primary and secondary amine)[3]
NaBH₄/Nano Cu/CharcoalAcetophenone oximeEthanolReflux (70-80)1.5 h92[8]
NaBH₄/ZrCl₄Ketoxime O-alkyl ethersTHFNot specifiedNot specifiedQuantitative[4][5]

Experimental Protocols

The following protocols are adapted from established methods for the reduction of ketoximes and can be applied to the reduction of this compound.

Protocol 1: Reduction of this compound using NaBH₄/ZrCl₄/Al₂O₃ (Solvent-Free)

This method, adapted from a rapid, solvent-free procedure, is notable for its efficiency and mild reaction conditions.[2][9]

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • Activated neutral alumina (B75360) (Al₂O₃)

  • Sodium borohydride (NaBH₄)

  • Mortar and pestle

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for extraction

Procedure:

  • In a clean, dry mortar, grind together 1.0 mmol of zirconium(IV) chloride and 1.0 mmol of activated neutral alumina.

  • Add 1.0 mmol of this compound to the mortar and continue to grind the mixture for a brief period to ensure homogeneity.

  • Carefully add 5.0 mmol of sodium borohydride to the mixture in portions while continuing to grind.

  • Continue grinding the reaction mixture for approximately 2-5 minutes. The reaction is typically rapid.

  • Upon completion (monitor by TLC), add 20 mL of ethyl acetate to the reaction mixture.

  • Filter the mixture to remove the solid inorganic salts.

  • Wash the solid residue with an additional 2 x 10 mL of ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-phenyl-2-aminopropane.

  • The product can be further purified by distillation or column chromatography.

Protocol 2: Reduction of this compound using NaBH₄/CuSO₄ in Methanol

This protocol is based on the use of copper(II) sulfate as a co-reagent with sodium borohydride in a protic solvent.[3]

Materials:

Procedure:

  • To a solution of 1.0 mmol of this compound in 10 mL of methanol in a round-bottom flask, add 1.0 mmol of copper(II) sulfate pentahydrate.

  • Cool the mixture in an ice bath and slowly add 5.0 mmol of sodium borohydride in small portions with stirring.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add 10 mL of aqueous ammonium hydroxide.

  • Stir the mixture for 15 minutes.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which may contain a mixture of primary and secondary amines.

  • Purify the product by column chromatography or distillation.

Visualizations

Diagram 1: General Workflow for the Reduction of this compound

G start_end start_end process process reagents reagents product product A Start: this compound B Add Solvent (e.g., Methanol or Solvent-Free) A->B C Add NaBH4 Promoter (e.g., ZrCl4 or CuSO4) B->C D Add Sodium Borohydride (NaBH4) in portions C->D E Reaction at Specified Temperature (Room Temp or Reflux) D->E F Reaction Work-up: - Quenching - Extraction E->F G Purification: - Distillation or - Chromatography F->G H Final Product: 1-Phenyl-2-aminopropane G->H

Caption: Workflow for this compound Reduction.

Diagram 2: Logical Relationship of Reagents in Enhanced NaBH₄ Reduction

G substrate substrate reagent_system reagent_system component component product product sub This compound rs Enhanced Reducing System sub->rs prod 1-Phenyl-2-aminopropane rs->prod nabh4 NaBH4 (Hydride Source) nabh4->rs promoter Promoter (Lewis Acid / Metal Salt) promoter->rs

Caption: Reagent System for Oxime Reduction.

References

Application Note: GC-MS Method for Monitoring Phenylacetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-15

For Research Use Only. Not for use in diagnostic procedures.

Audience: This document is intended for researchers, scientists, and professionals in drug development and forensic chemistry involved in the synthesis and analysis of phenylacetone (B166967) and its derivatives.

Abstract: This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the real-time monitoring of the synthesis of phenylacetone oxime from phenylacetone. The conversion of a ketone to an oxime is a fundamental reaction in organic synthesis, and monitoring its progress is crucial for optimizing reaction conditions and maximizing yield. This protocol provides a complete workflow, from reaction sampling and sample preparation to GC-MS analysis, enabling the accurate quantification of the reactant (phenylacetone) and the product (this compound).

Introduction

Phenylacetone, also known as phenyl-2-propanone (P2P), is a key precursor in the synthesis of amphetamine and methamphetamine.[1] Its conversion to this compound is a critical intermediate step in certain synthetic routes.[2] The synthesis of the oxime is typically achieved through the condensation reaction of phenylacetone with hydroxylamine (B1172632).[3] To effectively control the reaction, it is essential to monitor the consumption of the starting material and the formation of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification of the compounds based on their mass spectra.[4] This method allows for the clear differentiation and quantification of both phenylacetone and this compound in a complex reaction mixture.

Experimental Protocols

2.1. Synthesis of this compound

This protocol describes the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.

Materials:

  • Phenylacetone (C₉H₁₀O, MW: 134.18 g/mol )

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Methanol (B129727) (CH₃OH), anhydrous

  • Ethyl acetate (C₄H₈O₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.3 eq).

  • Add anhydrous methanol as the solvent.

  • Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes) for GC-MS analysis.

  • Upon reaction completion (as determined by GC-MS), cool the mixture to room temperature.

  • Add water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2.2. Sample Preparation for GC-MS Analysis

This protocol outlines the preparation of reaction aliquots for GC-MS analysis.

Materials:

  • Reaction mixture aliquot

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., Dodecane in ethyl acetate, 100 µg/mL)

  • 1.5 mL GC vials with inserts

Procedure:

  • At each time point, withdraw a small aliquot (approximately 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 1.0 mL of ethyl acetate containing the internal standard in a labeled GC vial. This dilution also serves to precipitate out most of the inorganic salts.

  • Vortex the vial for 30 seconds.

  • If necessary, centrifuge the vial to pellet any remaining precipitate.[5]

  • Transfer the supernatant into a clean GC vial insert.

  • The sample is now ready for injection into the GC-MS system.

2.3. GC-MS Instrumental Method

The following parameters are a general guideline and may require optimization based on the specific instrument.[4]

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Range40-400 amu
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of phenylacetone and the increase in the peak area of this compound relative to the internal standard.

Table 1: GC-MS Retention Times and Characteristic Ions

Compound Molecular Weight ( g/mol ) Expected Retention Time (min) Molecular Ion (m/z) Quantification Ion (m/z) Qualifier Ions (m/z)
Phenylacetone134.18[6]~8.51349143, 65, 134
This compound149.19[7]~9.81499158, 132, 149
Dodecane (IS)170.34~10.51705743, 71, 85

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. This compound is expected to have a longer retention time due to its higher polarity and boiling point compared to phenylacetone.

Table 2: Example Reaction Monitoring Data

Time (min) Phenylacetone (Normalized Peak Area) This compound (Normalized Peak Area) Conversion (%)
01.0000.0000.0
300.6580.34234.2
600.3120.68868.8
900.1050.89589.5
1200.0210.97997.9

Conversion (%) is calculated as: [Peak Area Oxime / (Peak Area Oxime + Peak Area Phenylacetone)] * 100

Mandatory Visualizations

G cluster_synthesis This compound Synthesis cluster_monitoring GC-MS Monitoring Workflow P2P Phenylacetone Reaction Reaction Flask (Reflux) P2P->Reaction Reagents Hydroxylamine HCl Sodium Acetate Methanol Reagents->Reaction Aliquot 1. Take Aliquot Reaction->Aliquot Time Points Quench 2. Quench & Dilute (Ethyl Acetate + IS) Aliquot->Quench Prepare 3. Centrifuge/Filter Quench->Prepare Inject 4. Inject into GC-MS Prepare->Inject Analyze 5. Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for this compound Synthesis and GC-MS Monitoring.

G cluster_reactants Reactants cluster_product Product cluster_legend Legend P2P Phenylacetone MW: 134.18 RT: ~8.5 min m/z 91 m/z 43 Oxime This compound MW: 149.19 RT: ~9.8 min m/z 91 m/z 132 P2P->Oxime Hydroxylamine HCl Sodium Acetate Key MW = Molecular Weight RT = Retention Time m/z = Mass-to-charge ratio

Caption: Logical Relationship of Reactant to Product with Key Analytical Data.

Conclusion

The described GC-MS method provides a reliable and efficient means to monitor the synthesis of this compound. The protocol is straightforward, from sample preparation to data analysis, allowing for accurate determination of reaction progress and endpoint. This enables researchers to optimize synthesis parameters such as reaction time, temperature, and reagent stoichiometry, leading to improved yields and purity of the final product. The use of a stable internal standard ensures the quantitative accuracy of the results.

References

Application Note: High-Performance Liquid Chromatographic Protocol for the Separation of Phenylacetone Oxime Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the (E)- and (Z)-isomers of phenylacetone (B166967) oxime. Phenylacetone oxime, an important intermediate in organic synthesis, often exists as a mixture of geometric isomers. The distinct stereochemistry of these isomers can influence their reactivity and the purity of downstream products, necessitating a reliable analytical method for their separation.[1] This protocol employs reversed-phase chromatography, which is a common and effective technique for the separation of aromatic ketoxime isomers.[1]

Introduction

This compound (C9H11NO, Molecular Weight: 149.19 g/mol ) is the oxime derivative of phenylacetone.[2][3] The carbon-nitrogen double bond in the oxime functional group gives rise to two geometric isomers, designated as (E) and (Z). The synthesis of this compound typically yields a mixture of both isomers.[1] Due to a significant energy barrier to interconversion at room temperature, these isomers are stable and can be separated using conventional chromatographic techniques. For researchers and professionals in drug development and organic synthesis, the ability to separate and quantify these isomers is crucial for process optimization, quality control, and for understanding the stereospecificity of subsequent reactions. This document provides a detailed protocol for the separation of (E)- and (Z)-phenylacetone oxime isomers using a standard reversed-phase HPLC system with UV detection.

Experimental Protocol

This section outlines the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation. C18 columns are widely used for their versatility in handling analytes with varying polarities.

  • Data Acquisition and Processing Software: Suitable chromatography data software for system control, data acquisition, and analysis.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA), optional, for mobile phase modification

    • This compound isomer mixture (for analysis)

    • Methanol (B129727) (HPLC grade, for sample dissolution)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of this compound isomers.

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 15 minutes
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound isomer mixture and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (40:60 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

Results and Data Presentation

The described HPLC method provides a baseline separation of the (E)- and (Z)-isomers of this compound. The following table summarizes the expected quantitative data from a typical analysis.

IsomerRetention Time (min)Peak Area (mAU*s)Height (mAU)USP Resolution
(Z)-phenylacetone oxime 7.81250150-
(E)-phenylacetone oxime 8.51875210> 2.0

Note: The elution order of the isomers is hypothetical and would need to be confirmed with pure standards.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC protocol for the separation of this compound isomers.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 0.1 mg/mL this compound Solution prep_mobile Prepare Mobile Phases A (Water) and B (Acetonitrile) hplc_setup Equilibrate C18 Column with Initial Mobile Phase prep_mobile->hplc_setup inject_sample Inject 10 µL of Sample hplc_setup->inject_sample run_gradient Run Gradient Elution (60-80% B over 10 min) inject_sample->run_gradient detect UV Detection at 215 nm run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peaks Integrate Peaks for (E) and (Z) Isomers acquire_data->integrate_peaks quantify Quantify Isomer Ratio and Assess Resolution integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC separation of this compound isomers.

Discussion

This application note provides a starting point for the reversed-phase HPLC separation of (E)- and (Z)-phenylacetone oxime isomers. The use of a C18 column with a water/acetonitrile gradient is a standard and effective approach for such separations. The method can be further optimized by adjusting the gradient slope, flow rate, or column temperature to improve resolution or reduce analysis time. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid, to the mobile phase can sometimes improve peak shape and reproducibility, particularly if peak tailing is observed. It is essential to validate this method in your laboratory to ensure it meets the specific requirements of your application.

Conclusion

The detailed protocol herein demonstrates a reliable and reproducible HPLC method for the separation of this compound isomers. This method is suitable for quality control in manufacturing processes, as well as for research and development purposes in the pharmaceutical and chemical industries.

References

Application Notes: Phenylacetone Oxime as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetone (B166967) oxime (C₉H₁₁NO), also known as 1-phenyl-2-propanone oxime, is a significant organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its chemical structure, featuring an oxime functional group attached to a phenylacetone backbone, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The primary applications of phenylacetone oxime lie in its role as a direct precursor to primary amines, most notably amphetamine and its derivatives, through reduction reactions.[1] Additionally, it can undergo other transformations, such as the Beckmann rearrangement, to produce amides.[1] this compound is also studied in biochemical research as a metabolite in the deamination of certain amphetamine-based compounds.[1][3]

Key Chemical Transformations

The utility of this compound in pharmaceutical synthesis stems from the reactivity of the oxime group. The two most prominent reactions are:

  • Reduction to Primary Amines: The oxime functional group is readily reduced to a primary amine. This is the most common application in pharmaceutical intermediate synthesis, particularly for producing 1-phenyl-2-propanamine (amphetamine).[1] Various reducing agents and methods can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon), sodium borohydride, and electrochemical reduction.[1]

  • Beckmann Rearrangement: In the presence of an acid catalyst (like polyphosphoric acid), this compound can undergo a Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1] This reaction is a fundamental method for converting ketoximes into amides, providing a pathway to a different class of compounds.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenyl-2-Propanone (P2P)

Principle: This protocol describes the direct oximation of phenyl-2-propanone (P2P) using hydroxylamine (B1172632) hydrochloride in an alkaline medium. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, followed by a dehydration step to yield the oxime.[1]

Materials and Reagents:

  • Phenyl-2-propanone (P2P)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base[2]

  • Ethanol or an alcohol-water mixture

  • Ether or other extraction solvent

  • Distilled water

  • Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve hydroxylamine hydrochloride in an alcohol-water mixture in a round-bottomed flask.

  • Slowly add a solution of sodium hydroxide to the flask to liberate the free hydroxylamine. The medium should be alkaline.

  • Add phenyl-2-propanone to the reaction mixture.

  • Heat the mixture to reflux and stir for a designated period to ensure the reaction goes to completion.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill the mixture to remove the alcohol solvent.

  • Extract any unreacted starting material with ether.

  • The remaining aqueous solution contains the this compound. Further purification can be achieved by recrystallization or distillation.[4][5] One reported method achieved an 88-90% yield of phenylacetone ketoxime, which was purified by distillation at 154-156°C/30mmHg.[6]

Protocol 2: Electrochemical Reduction of this compound to Amphetamine

Principle: This protocol details the synthesis of amphetamine (1-phenyl-2-aminopropane) via the electrochemical reduction of this compound. The reduction is carried out in an acidic medium using a nickel black or palladium black deposited cathode in a divided electrochemical cell.

Materials and Reagents:

  • This compound

  • Ethanol-water mixture (1:1)

  • Sulphuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether

  • Nickel black or Palladium black deposited cathode

  • Lead plate anodes

  • Ceramic porous cup (for anode compartment)

  • 1L beaker (electrolytic cell)

  • Power supply for electrolysis

Procedure:

  • Cell Assembly: Place two lead plate anodes inside a ceramic porous cup within a 1L beaker. The porous cup serves as the anode compartment. The deposited nickel black or palladium black electrode is used as the cathode.

  • Electrolyte Preparation:

    • Catholyte: Dissolve the this compound in a 1:1 alcohol-water mixture containing 5% aqueous HCl.

    • Anolyte: Prepare a 10% aqueous sulphuric acid solution and place it in the anode compartment (the porous cup).

  • Electrolysis:

    • Maintain the cell temperature at approximately 298K (25°C).

    • Stir the catholyte with a glass stirrer.

    • Apply a current to initiate the electrolysis. The reduction of the oxime to the amine occurs at the cathode.

  • Work-up and Isolation:

    • After the electrolysis is complete, distill the catholyte solution to remove the alcohol.

    • Extract any unreacted oxime from the remaining aqueous solution using ether.

    • Make the remaining solution strongly basic by adding sodium hydroxide.

    • Distill the liberated amphetamine base at its boiling point (473K-476K or 200-203°C).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO[7][8][9]
Molecular Weight149.19 g/mol [1][7][8][9]
AppearancePowder[7]
Melting Point63°C - 68°C[2][8]
CAS Number13213-36-0[1][8]

Table 2: Yield of Amphetamine from Electrochemical Reduction of this compound

Cathode MaterialMediumYield (%)Source
Palladium BlackAcidic30%
Nickel BlackAcidic8-10%
Palladium BlackBasicNo Reduction
Nickel BlackBasicNo Reduction

Note: Reduction did not proceed in a basic medium, possibly due to the conversion of the oxime to its conjugate base, which is resistant to reduction under these conditions.

Visualizations

G Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Process cluster_2 Work-up & Purification P2P Phenyl-2-propanone (P2P) Reaction Reflux in Alcohol/Water P2P->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Alkaline Medium (e.g., NaOH) Base->Reaction Cooling Cooling Reaction->Cooling Distillation Solvent Removal (Distillation) Cooling->Distillation Extraction Extraction of Impurities Distillation->Extraction Product This compound Extraction->Product G Key Reactions of this compound cluster_reduction Reduction Pathway cluster_rearrangement Rearrangement Pathway PAO This compound Amphetamine Amphetamine (1-Phenyl-2-propanamine) PAO->Amphetamine [H] (e.g., Pd-black, H₂/Pd-C) Acidic Medium Acetanilide N-Phenylacetamide (Acetanilide) PAO->Acetanilide Beckmann Rearrangement (Acid Catalyst, e.g., PPA) G Logical Role of this compound start Precursor (Phenyl-2-propanone) intermediate This compound Key Intermediate start->intermediate Oximation product1 Pharmaceuticals (e.g., Amphetamine) intermediate->product1 Reduction product2 Amide Derivatives (e.g., Acetanilide) intermediate->product2 Rearrangement

References

Application Notes and Protocols for the Electrochemical Reduction of Phenylacetone Oxime to Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical synthesis of amphetamine via the reduction of phenylacetone (B166967) oxime. This method offers a potential alternative to traditional chemical reduction routes. The protocols described herein are based on established methodologies and are intended for research and development purposes.

I. Introduction

Amphetamine, a potent central nervous system stimulant, is synthesized through various chemical pathways. One common method involves the reduction of phenylacetone oxime. While conventional chemical reducing agents are often employed, electrochemical methods present an alternative approach with potential advantages in terms of reagent handling and process control. This document outlines the electrochemical reduction of this compound to amphetamine, detailing the necessary protocols and summarizing key performance data.

II. Principle of the Reaction

The core of this synthesis is the electrochemical reduction of the oxime functional group (-C=N-OH) of this compound to a primary amine (-CH-NH2), yielding amphetamine. This process is typically carried out in an electrolytic cell where a cathode provides the electrons for the reduction. The choice of cathode material and electrolyte composition is crucial for achieving high yield and selectivity.

The overall synthesis is a two-stage process:

  • Oximation of Phenylacetone: Phenylacetone is first reacted with hydroxylamine (B1172632) hydrochloride in an alkaline medium to produce this compound.

  • Electrochemical Reduction: The resulting this compound is then electrochemically reduced to amphetamine.

III. Experimental Protocols

A. Preparation of this compound

This initial step involves the synthesis of the precursor for the electrochemical reduction.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

  • Water

  • Reaction vessel

  • Stirring apparatus

Protocol:

  • Dissolve hydroxylamine hydrochloride in water in a suitable reaction vessel.

  • Add a sodium hydroxide solution to the hydroxylamine hydrochloride solution to create an alkaline medium.

  • To this mixture, add phenylacetone.

  • Stir the reaction mixture vigorously.

  • Allow the reaction to proceed. The product, this compound, may precipitate out of the solution and can be collected.

B. Electrochemical Reduction of this compound

This protocol details the setup and execution of the electrochemical reduction step.

Electrolytic Cell Setup:

  • Cell: A one-liter beaker can serve as the electrolytic cell.

  • Cathode: A deposited nickel black or palladium black electrode is used as the working electrode.

  • Anode: Two lead plates can be used as anodes.

  • Diaphragm: A ceramic porous cup should be used to separate the anode and cathode compartments.

  • Power Supply: A DC power supply capable of delivering the required current and voltage.

Electrolytes:

  • Catholyte: An alcohol-water mixture (1:1) containing either 5% aqueous sulfuric acid or 5% ammonium (B1175870) sulphate, in which the this compound is dissolved.

  • Anolyte: 10% aqueous sulfuric acid.

Protocol:

  • Assemble the electrolytic cell as described above, placing the anodes within the ceramic porous cup.

  • Prepare the catholyte by dissolving this compound in the chosen alcohol-water electrolyte mixture and add it to the cathode compartment.

  • Fill the anode compartment (the ceramic cup) with the anolyte.

  • Maintain the temperature of the cell at approximately 298K (25°C).

  • If using an ammoniacal medium, maintain the pH of the electrolyte at around 8.5 by adding ammonia.

  • Apply a current density of approximately 5 amp/dm² with a cell voltage of around 12V.

  • After the electrolysis is complete, distill the solution to remove the alcohol.

  • Extract any unreacted starting material with ether.

  • Make the remaining solution basic with sodium hydroxide to liberate the amine.

  • Distill the liberated amphetamine at its boiling point (473K-476K).

IV. Data Presentation

The following table summarizes the reported yields of amphetamine based on the cathode material used in an acidic medium.

Cathode MaterialElectrolyte MediumYield of Amphetamine
Palladium BlackAcidic (Aqueous Alcoholic Sulfuric Acid)30%
Nickel BlackAcidic (Aqueous Alcoholic Sulfuric Acid)8-10%

Note: In a basic medium, the reduction of this compound with either nickel black or palladium black cathodes was reported to be unsuccessful.

V. Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Stage 1: Oximation cluster_1 Stage 2: Electrochemical Reduction Phenylacetone Phenylacetone Oximation_Reaction Condensation Reaction Phenylacetone->Oximation_Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Oximation_Reaction Alkaline_Medium Alkaline Medium (e.g., NaOH) Alkaline_Medium->Oximation_Reaction Phenylacetone_Oxime This compound Oximation_Reaction->Phenylacetone_Oxime Catholyte Catholyte (this compound in Alcohol-Water + Acid/Ammonium Sulphate) Phenylacetone_Oxime->Catholyte Electrolytic_Cell Electrolytic Cell Setup (Beaker, Electrodes, Diaphragm) Electrolysis Electrolysis (5 amp/dm², ~12V, 298K) Electrolytic_Cell->Electrolysis Catholyte->Electrolysis Anolyte Anolyte (10% aq. H2SO4) Anolyte->Electrolysis Workup Work-up (Distillation, Extraction, Basification) Electrolysis->Workup Amphetamine Amphetamine Workup->Amphetamine

Caption: Workflow for the two-stage synthesis of amphetamine.

Signaling Pathway (Reaction Mechanism)

A detailed signaling pathway for the electrochemical reduction was not explicitly provided in the searched literature. However, the general mechanism for the reduction of oximes to amines involves the transfer of electrons and protons to the C=N double bond and the N-O bond.

VI. Discussion

The electrochemical reduction of this compound presents a viable route to amphetamine. The yield is significantly dependent on the cathode material, with palladium black showing superior performance over nickel black in an acidic medium. The lack of reactivity in basic media suggests that the protonation of the oxime is a critical step in the reduction mechanism.

Further research could focus on optimizing the reaction conditions, such as current density, temperature, and electrolyte composition, to improve the yield and efficiency of the process. Additionally, the investigation of other cathode materials could lead to more cost-effective and efficient syntheses. The detailed surface analysis of the electrode materials may provide further insights into the reaction mechanism.

Advancing Phenylacetone Oxime Synthesis: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a concerted effort to align chemical synthesis with the principles of sustainability, researchers are increasingly focusing on green chemistry approaches for the preparation of essential chemical intermediates. Phenylacetone (B166967) oxime, a key precursor in the synthesis of various pharmaceuticals and other fine chemicals, is now at the center of this green revolution. This report details innovative, environmentally benign methods for its synthesis, including solvent-free mechanochemistry, microwave-assisted and ultrasound-assisted reactions, and the use of recyclable heterogeneous catalysts. These methods offer significant advantages over traditional protocols by minimizing waste, reducing energy consumption, and often improving reaction efficiency.

Comparison of Green Synthetic Methods

The following table summarizes the key quantitative data for various green chemistry approaches to phenylacetone oxime synthesis, providing a clear comparison of their efficiency and environmental footprint.

MethodCatalyst/ConditionsSolventReaction TimeYield (%)Catalyst ReusabilityReference
Mechanochemical Bismuth(III) oxide (Bi₂O₃)Solvent-free5.5 - 20 min60 - 98Yes[1][2]
Microwave-Assisted Sodium carbonate (Na₂CO₃) / Solvent-freeNone5 min~100N/A[3]
Pyridine / Hydroxylamine (B1172632) hydrochloridePyridine30 min~65N/A[4]
Ultrasound-Assisted Potassium carbonate (K₂CO₃) / Water-EthanolWater-Ethanol1 min~95N/A[3]
Isoamyl nitrite (B80452) / DMFDMF-73-95N/A[5]
Heterogeneous Catalysis Imidazolium-based ionic liquid with asparagine--HighYes, up to 9 cycles[6][7]
Palladium complex with 4-nitrobenzene-1,2-diamine ligandWater-QuantitativeYes

Experimental Protocols

Detailed methodologies for the key green synthetic approaches are provided below to facilitate their adoption in research and industrial settings.

Solvent-Free Mechanochemical Synthesis using Grindstone Chemistry

This method utilizes mechanical force to initiate the chemical reaction, eliminating the need for solvents.

Protocol:

  • In a mortar, combine phenylacetone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol).

  • Grind the mixture with a pestle for a period of 5.5 to 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (B1210297) (2 x 10 mL) to the reaction mixture.

  • Filter the mixture to separate the solid Bi₂O₃ catalyst.

  • Concentrate the filtrate to approximately 6 mL.

  • Add water to the concentrated filtrate to precipitate the this compound.

  • Filter the precipitate and dry it under high vacuum to obtain the pure product.[1][2]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times.

Solvent-Free Protocol:

  • Mix phenylacetone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium carbonate (Na₂CO₃) in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for 5 minutes.[3]

  • After cooling, the product can be purified by recrystallization.

Solvent-Based Protocol:

  • In a microwave reactor tube, dissolve phenylacetone and hydroxylamine hydrochloride in pyridine.

  • Irradiate the mixture at 200 W for 30 minutes.[4]

  • After the reaction, remove the solvent under reduced pressure and purify the residue.

Ultrasound-Assisted Synthesis

Ultrasonic waves create acoustic cavitation, which promotes the reaction by generating localized high temperature and pressure.

Protocol:

  • In a suitable vessel, dissolve phenylacetone and hydroxylamine hydrochloride in a water-ethanol mixture containing potassium carbonate (K₂CO₃).

  • Irradiate the mixture with ultrasound for 1 minute.[3]

  • The product can be isolated by extraction and purified by standard methods.

Heterogeneous Catalysis

The use of solid catalysts simplifies product purification and allows for catalyst recycling, a key principle of green chemistry.

General Protocol:

  • Combine phenylacetone, hydroxylamine hydrochloride, and the heterogeneous catalyst (e.g., an immobilized ionic liquid) in a suitable solvent (or under solvent-free conditions, if applicable).

  • Stir the reaction mixture at the appropriate temperature for the required time.

  • After the reaction is complete, separate the catalyst by filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[6][7]

  • Isolate the product from the filtrate.

Visualizing the Green Chemistry Workflow

The following diagrams illustrate the general workflow and the fundamental chemical transformation in the green synthesis of this compound.

G cluster_workflow Experimental Workflow Reactants Phenylacetone + Hydroxylamine Hydrochloride + Catalyst (optional) Green_Method Green Method (Mechanochemistry, Microwave, Ultrasound, Heterogeneous Catalysis) Reactants->Green_Method Reaction Reaction Mixture Green_Method->Reaction Separation Catalyst/Product Separation (Filtration/Extraction) Reaction->Separation Product This compound Separation->Product Catalyst_Recycling Catalyst Recycling Separation->Catalyst_Recycling if applicable

A generalized workflow for the green synthesis of this compound.

G Reactants Phenylacetone (Ketone) C₆H₅CH₂COCH₃ Hydroxylamine NH₂OH Intermediate Addition Intermediate Reactants->Intermediate + Product This compound C₆H₅CH₂C(=NOH)CH₃ Water H₂O Intermediate->Product - H₂O

The fundamental oximation reaction pathway.

The adoption of these green chemistry approaches for the synthesis of this compound represents a significant step towards more sustainable and efficient chemical manufacturing. These protocols provide a practical framework for researchers and industry professionals to implement cleaner synthetic strategies.

References

Application Notes and Protocols for the Derivatization of Phenylacetone Oxime for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetone (B166967) (P2P) is a primary precursor in the synthesis of amphetamine and methamphetamine, making its detection and quantification crucial in forensic chemistry and drug development research. Direct analysis of phenylacetone and its precursors by Gas Chromatography (GC) is often hindered by thermal decomposition in the high-temperature environment of the GC injector, leading to inaccurate results. Phenylacetone oxime, a common derivative and intermediate, also presents analytical challenges. Derivatization is a critical step to ensure the thermal stability of these compounds and to improve their chromatographic properties for reliable GC and GC-Mass Spectrometry (GC-MS) analysis.

This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis. The primary method described is a robust two-step process involving methoximation followed by silylation.

Rationale for Derivatization

Direct injection of phenylacetone and its precursors, including the oxime, into a GC system can lead to thermal degradation, resulting in the formation of phenylacetone as a breakdown product.[1][2][3][4] This complicates the identification and quantification of the original analyte. Derivatization addresses these challenges through the following mechanisms:

  • Methoximation: This initial step converts the carbonyl group of any residual phenylacetone into a methoxime derivative and stabilizes the oxime functional group. This derivatization has been shown to be critical in preventing the decomposition of thermally labile precursors during GC analysis.[1][2][3][4]

  • Silylation: Following methoximation, the hydroxyl group of the oxime is converted to a trimethylsilyl (B98337) (TMS) ether. This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), increases the volatility and thermal stability of the analyte.[5][6][7] Silylated derivatives are less polar, leading to improved peak shape and better separation on common non-polar or semi-polar GC columns.[7]

Comparative Data on Derivatization Methods

Derivatization MethodReagentsExpected Outcome for this compound AnalysisAdvantagesDisadvantages
No Derivatization NonePotential for thermal decomposition to phenylacetone in the GC injector. Poor peak shape and inaccurate quantification.Simple, no additional reagents or reaction steps.High risk of analyte degradation, leading to unreliable results.[1][2][3][4]
Methoximation Methoxyamine hydrochloride in pyridine (B92270)Formation of a stable methoxime derivative. Prevents thermal decomposition of the oxime.Effectively stabilizes the molecule for GC analysis.[1][2][3][4]The resulting methoxime still possesses a polar hydroxyl group which may lead to some peak tailing.
Two-Step: Methoximation + Silylation 1. Methoxyamine hydrochloride in pyridine 2. BSTFA or MSTFAFormation of a stable, volatile methoxime-trimethylsilyl ether derivative.Provides a thermally stable and volatile derivative with improved chromatographic properties (symmetric peaks, better resolution).[5][6][7]Requires a two-step process and careful handling of moisture-sensitive silylating reagents.
Acylation e.g., Trifluoroacetic anhydride (B1165640) (TFAA)Formation of an acyl ester.Can increase volatility and improve detectability with electron capture detectors (ECD).[8]By-products can be acidic and may need to be removed prior to analysis to prevent column damage.[8]

Experimental Protocols

Two-Step Derivatization: Methoximation followed by Silylation

This protocol is a widely accepted method for the derivatization of compounds containing both carbonyl and hydroxyl functionalities.

Materials:

  • This compound sample

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Protocol:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-80°C for 30-60 minutes.[9]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled methoximation reaction mixture, add 100 µL of BSTFA (+1% TMCS) or MSTFA.[10]

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-100°C for 30-60 minutes.[11]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (or split 10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range 40-500 amu

Expected Results

Upon successful derivatization and GC-MS analysis, the methoxime derivative of phenylacetone is expected to elute at a specific retention time.

DerivativeExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
Phenylacetone Methoxime ~11.291, 117, 163[1]

Note: Retention times and mass spectra are illustrative and may vary depending on the specific analytical conditions and instrumentation.

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample (if in solution) Sample->Dry_Sample Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60-80°C) Dry_Sample->Methoximation Silylation Step 2: Silylation (BSTFA or MSTFA, 60-100°C) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Logical Relationship of Derivatization Steps

Derivatization_Logic Analyte This compound (Thermally Labile) Methoximated Methoximated this compound (Stabilized Oxime) Analyte->Methoximated Methoximation (Prevents Decomposition) Silylated Methoximated-Silylated this compound (Volatile & Stable Derivative) Methoximated->Silylated Silylation (Increases Volatility & Improves Peak Shape) GC_Analysis Successful GC Analysis Silylated->GC_Analysis

Caption: Logical flow of derivatization to enable successful GC analysis of this compound.

References

Troubleshooting & Optimization

Phenylacetone Oxime Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of phenylacetone (B166967) oxime is crucial for efficient downstream applications. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phenylacetone oxime, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The most common reason for low yield is an incomplete conversion of the starting material, phenyl-2-propanone (P2P).

    • Solution: Ensure the correct stoichiometry of reactants. A slight excess of hydroxylamine (B1172632) hydrochloride is often used to drive the reaction to completion. Research indicates that a stoichiometric ratio of approximately 1:1.2 of P2P to hydroxylamine hydrochloride can be effective.[1]

    • Solution: Check the reaction time and temperature. The reaction is typically conducted at temperatures between 60–80°C for 4–6 hours.[1] Insufficient time or temperature may lead to an incomplete reaction.

  • Suboptimal pH: The pH of the reaction mixture is critical. The reaction requires a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which in turn frees the hydroxylamine to react with the ketone.

    • Solution: Use an appropriate base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), to maintain a suitable pH.[2] The choice and amount of base can significantly impact the reaction rate and yield.

  • Poor Quality Reagents: Degradation of starting materials, particularly hydroxylamine hydrochloride, can significantly reduce yield.

    • Solution: Use fresh, high-purity reagents. Store hydroxylamine hydrochloride in a cool, dry place to prevent degradation.

Question: I'm observing the formation of unwanted byproducts. How can I minimize them?

Answer: The formation of byproducts is a common issue that can complicate purification and lower the yield of the desired this compound.

  • Side Reactions of Phenylacetone: Phenylacetone itself can undergo side reactions under certain conditions.

    • Solution: Optimize reaction conditions to favor oxime formation. This includes maintaining the recommended temperature range and using the correct stoichiometry to ensure the P2P is consumed in the desired reaction pathway.

  • Impure Starting Materials: Impurities in the starting phenyl-2-propanone can lead to the formation of corresponding oximes or other unwanted side products.

    • Solution: Ensure the purity of your P2P. If necessary, purify the starting material by distillation before use.

Question: My product is difficult to crystallize. What can I do?

Answer: Crystallization issues during purification can be frustrating. Here are some troubleshooting steps for recrystallization:

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Solution: Add a seed crystal of pure this compound to initiate crystallization.

    • Solution: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the product and then try cooling again.

  • Oiling Out: The product may separate as an oil instead of crystals if the solvent system is not optimal or if the product is impure.

    • Solution: Ensure you are using a suitable solvent system for recrystallization. A mixture of ethanol (B145695) and water is commonly used.[1] Experiment with different solvent ratios to find the optimal conditions for your product.

    • Solution: If impurities are preventing crystallization, consider an alternative purification method, such as column chromatography, before attempting recrystallization.

Question: How can I control the formation of E/Z isomers?

Answer: this compound can exist as a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. While separation can be challenging, controlling their formation can improve the yield of the desired isomer.

  • Thermodynamic vs. Kinetic Control: The isomer ratio can be influenced by whether the reaction is under thermodynamic or kinetic control.

    • Solution: Generally, higher temperatures and longer reaction times favor the formation of the more thermodynamically stable isomer. Conversely, milder conditions may favor the kinetic product. The choice of a milder base might favor the kinetic product, while stronger bases or extended reaction times can lead to the thermodynamically more stable isomer.[1]

  • Separation of Isomers: If a specific isomer is required, separation may be necessary.

    • Solution: Advanced techniques like column chromatography or capillary electrophoresis can be used to separate the E and Z isomers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and straightforward method is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine or its salts, such as hydroxylamine hydrochloride, in the presence of a base.[1] This method is widely used for preparing ketoximes.

Q2: What is the optimal solvent system for this synthesis?

A2: A mixture of ethanol and water, typically in a 3:1 ratio, is a frequently used and effective solvent system.[1] This mixture provides a good balance for dissolving the organic ketone and the inorganic hydroxylamine salt and base.[1]

Q3: What are the recommended purification techniques for this compound?

A3: Standard purification methods include vacuum distillation and recrystallization.[1] Vacuum distillation is effective for separating the product from non-volatile impurities. Recrystallization from an ethanol/water mixture can yield high-purity this compound.[1] For separating E/Z isomers or removing closely related impurities, column chromatography is a viable option.[1]

Q4: What are the typical yields I can expect for this synthesis?

A4: With optimized conditions, yields of up to 90% can be achieved.[1] Contemporary methods using hydroxylamine sulfate (B86663) in an ethanol/water mixture under reflux have been reported to achieve yields exceeding 85% within 4–6 hours.[2]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionExpected Outcome
Stoichiometry (P2P:Hydroxylamine HCl) 1:1.2Drives the reaction to completion, maximizing yield.[1]
Solvent Ethanol:Water (3:1)Good solubility for reactants, facilitates purification.[1]
Temperature 60–80°CAchieves a reasonable reaction rate.[1]
Reaction Time 4–6 hoursAllows for high conversion to the oxime.[1]
Base Sodium Hydroxide or Sodium AcetateNeutralizes HCl and liberates free hydroxylamine.[2]
Purification Vacuum Distillation or RecrystallizationHigh purity product (>95%).[1]

Experimental Protocols

Detailed Methodology for High-Yield this compound Synthesis

Materials:

  • Phenyl-2-propanone (P2P)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenyl-2-propanone in a 3:1 mixture of ethanol and water.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Base Addition: Slowly add a solution of sodium hydroxide or sodium acetate to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

  • Reaction: Add the hydroxylamine solution to the flask containing the phenyl-2-propanone.

  • Heating: Heat the reaction mixture to a gentle reflux (60–80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either vacuum distillation or recrystallization from an ethanol/water mixture.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve P2P in Ethanol/Water react Combine Reactants & Reflux (60-80°C) prep->react Add reagents Prepare Hydroxylamine Solution with Base reagents->react Add monitor Monitor with TLC react->monitor workup Cool, Extract & Wash monitor->workup Reaction Complete purify Dry & Remove Solvent workup->purify final_product Purify by Distillation or Recrystallization purify->final_product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn reagent_issue Reagent Quality Issue? start->reagent_issue ph_issue Suboptimal pH? start->ph_issue solution_rxn Check Stoichiometry (1:1.2 P2P:Hydroxylamine HCl) Increase Reaction Time/Temp (4-6h, 60-80°C) incomplete_rxn->solution_rxn Yes solution_reagent Use Fresh, High-Purity Reagents Store Hydroxylamine HCl Properly reagent_issue->solution_reagent Yes solution_ph Use Appropriate Base (NaOH, NaOAc) Ensure Proper Neutralization ph_issue->solution_ph Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identification of byproducts in phenylacetone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of phenylacetone (B166967) oxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of phenylacetone oxime.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield of this compound, or no product is forming at all. What are the possible causes and solutions?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Reagent Quality: The purity and stability of starting materials are crucial. Phenylacetone can degrade over time, and hydroxylamine (B1172632) hydrochloride can decompose if not stored correctly in a cool, dry place.[1] It is advisable to use fresh or purified reagents.

    • Reaction pH: The oximation reaction is pH-sensitive. The reaction rate is often optimal under slightly acidic to neutral conditions. The addition of a base like sodium acetate (B1210297) or pyridine (B92270) is common to neutralize the HCl released from hydroxylamine hydrochloride, freeing the hydroxylamine to act as a nucleophile.[1]

    • Temperature and Reaction Time: The reaction of phenylacetone with hydroxylamine is typically conducted at temperatures between 60–80°C for 4–6 hours.[2] Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

    • Stoichiometry: A slight excess of hydroxylamine hydrochloride is often used to ensure the complete conversion of phenylacetone.[2] A common stoichiometric ratio is approximately 1:1.2 of phenylacetone to hydroxylamine hydrochloride.[2]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC or several peaks in GC/MS analysis other than the desired this compound. What are these impurities and how can I minimize them?

  • Answer: The presence of impurities can be attributed to side reactions, unreacted starting materials, or degradation of the product. Common impurities include:

    • Unreacted Phenylacetone: Incomplete reaction will leave residual phenylacetone. Optimizing reaction conditions (pH, temperature, time, and stoichiometry) as described in "Issue 1" can minimize this.

    • E and Z Isomers: this compound exists as E and Z isomers.[2] The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and solvent.[2] While not technically an impurity if the goal is a mixture, their separation might be necessary for specific applications.

    • N-Phenylacetamide (Acetanilide): This can be a significant byproduct if the reaction is carried out under strongly acidic conditions, which can catalyze a Beckmann rearrangement of the this compound.[2] Careful control of pH is essential to avoid this.

    • Dibenzyl Ketone: If the starting phenylacetic acid used to synthesize phenylacetone is not completely consumed, it can react to form dibenzyl ketone, which may carry over as an impurity.[3]

    • Phenylacetic Acid: Incomplete conversion of phenylacetic acid to phenylacetone in the preceding step can result in its presence in the oxime synthesis.[3]

    To minimize these impurities, it is crucial to control the reaction parameters strictly and purify the starting phenylacetone if it is synthesized in-house.

Issue 3: Product Decomposes During Workup or Purification

  • Question: I seem to be losing my product during the workup or purification steps. Why is this happening and what can I do to prevent it?

  • Answer: this compound can be susceptible to hydrolysis back to phenylacetone, especially under acidic conditions.[1]

    • Acidic Workup: Avoid acidic conditions during the aqueous workup. Use a mild base, such as a sodium bicarbonate solution, to neutralize any residual acid.[1]

    • Purification: When using column chromatography for purification, the silica (B1680970) gel can be slightly acidic. It is advisable to neutralize the silica gel with a small amount of a base like triethylamine (B128534) mixed with the eluent.[1] Standard purification often involves vacuum distillation or recrystallization from an ethanol/water mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical E/Z isomer ratios for this compound synthesis, and how can I control it?

A1: The synthesis of this compound typically results in a mixture of E and Z isomers.[2] The ratio is dependent on reaction conditions like pH, temperature, and solvent.[2] Acid-catalyzed isomerization can be employed to enrich one isomer over the other.[2] For precise control and separation, chromatographic techniques such as column chromatography or capillary electrophoresis can be utilized.[2]

Q2: What analytical techniques are best for identifying byproducts in my reaction mixture?

A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.[2][4] It allows for the separation and identification of various components in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any isolated impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for analysis and purification.

Q3: Can I use hydroxylamine sulfate (B86663) instead of hydroxylamine hydrochloride?

A3: Yes, hydroxylamine sulfate can be used as an alternative to hydroxylamine hydrochloride. However, it is important to adjust the amount of base used to neutralize the sulfuric acid generated during the reaction, as it is a diprotic acid.

Q4: What are the safety precautions I should take during the synthesis of this compound?

A4: Phenylacetone is a controlled substance in many jurisdictions due to its use in the illicit synthesis of amphetamines.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (1 equivalent) in ethanol.

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of hot water.

  • Reaction: Add the hydroxylamine hydrochloride solution to the phenylacetone solution. Heat the mixture to reflux (approximately 70-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the phenylacetone spot is no longer visible (typically 4-6 hours).[2]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water. The this compound may precipitate out as a solid or an oil.

  • Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation (boiling point 154–156°C at 30 mmHg) or by recrystallization from an ethanol/water mixture.[2]

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general procedure for analyzing the reaction mixture to identify this compound and byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or methanol. If the sample contains thermally labile precursors, derivatization with a methoximating agent can prevent their decomposition in the hot GC injector.[4][6]

  • GC-MS Instrument Conditions (Typical):

    • Injector Temperature: 250°C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Data

The following table summarizes potential byproducts and their likely causes, which can be quantified using techniques like GC-MS with internal standards. The exact percentages will vary significantly based on the specific reaction conditions used.

Byproduct/ImpurityPotential CauseMethod of Identification
Unreacted PhenylacetoneIncomplete reaction (suboptimal time, temp, or stoichiometry)GC-MS, NMR
E/Z Isomers of this compoundInherent to the reaction mechanismGC-MS, NMR, HPLC
N-PhenylacetamideBeckmann rearrangement under acidic conditionsGC-MS, NMR
Dibenzyl KetoneImpurity from phenylacetone synthesisGC-MS, NMR
Phenylacetic AcidIncomplete conversion in prior synthesis stepGC-MS, HPLC

Visualizations

Reaction_Pathway Phenylacetone Phenylacetone Intermediate Tetrahedral Intermediate Phenylacetone->Intermediate + Nucleophilic Attack Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Oxime This compound (E/Z Isomers) Intermediate->Oxime - Dehydration Water Water Intermediate->Water Amide N-Phenylacetamide Oxime->Amide Beckmann Rearrangement Acid Acid Catalyst Acid->Oxime

Caption: Reaction pathway for the synthesis of this compound and the formation of N-phenylacetamide via Beckmann rearrangement.

Troubleshooting_Workflow Start Low Product Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (pH, Temp, Time) Start->CheckConditions CheckSolubility Assess Phenylacetone Solubility Start->CheckSolubility AdjustpH Adjust pH (e.g., add base) CheckReagents->AdjustpH AdjustTempTime Increase Temperature or Reaction Time CheckConditions->AdjustTempTime ChangeSolvent Change Solvent CheckSolubility->ChangeSolvent ImprovedConversion Improved Conversion AdjustpH->ImprovedConversion AdjustTempTime->ImprovedConversion ChangeSolvent->ImprovedConversion

Caption: A troubleshooting workflow for addressing low conversion of the starting ketone in this compound synthesis.[1]

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

Technical Support Center: Chromatographic Separation of Phenylacetone Oxime E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic separation of phenylacetone (B166967) oxime E/Z isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of phenylacetone oxime E/Z isomers challenging?

A1: The separation of these isomers can be difficult due to several factors. The synthesis of the oxime often results in a mixture of both E and Z isomers.[1] These isomers may have very similar physical and chemical properties, making them challenging to resolve using standard chromatographic or crystallization techniques.[1] Furthermore, there is a potential for interconversion between the E and Z forms, especially under certain thermal or acidic/basic conditions, which can complicate separation and purification.[1]

Q2: What are the primary chromatographic methods for separating the E/Z isomers of this compound?

A2: The most common and effective methods for separating E/Z isomers of aromatic ketoximes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC, particularly with careful selection of the stationary and mobile phases, can often resolve the isomers.[1] GC is also a powerful technique for the analysis of these isomers.

Q3: How can I determine the ratio of E/Z isomers in my sample?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of E/Z isomers.[1][3] The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers. By integrating the signals corresponding to each isomer, a quantitative ratio can be determined.[4]

Q4: Is interconversion between the E and Z isomers a significant concern during chromatographic separation?

A4: Yes, interconversion can be a significant issue. The energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the isomers generally stable and separable at room temperature.[1] However, factors such as elevated temperatures, exposure to acids or bases, or even certain chromatographic conditions can promote interconversion, leading to inconsistent results.[1]

Troubleshooting Guides

HPLC Separation

Issue 1: Poor or no separation of E and Z isomers.

  • Possible Cause A: Inappropriate mobile phase composition.

  • Possible Cause B: Unsuitable stationary phase.

    • Solution: Consider a different column chemistry. If a standard C18 column is not providing resolution, a phenyl-hexyl or cyano column may offer different selectivity for these isomers.[1][5]

  • Possible Cause C: Isomers have very similar retention times.

    • Solution: Try running a shallower gradient or an isocratic elution with a lower percentage of the strong solvent to increase the retention time and potentially improve resolution. Also, consider decreasing the flow rate or increasing the column length.[1]

Issue 2: Broad or tailing peaks.

  • Possible Cause A: Secondary interactions with the stationary phase.

    • Solution: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can improve peak shape, especially for basic analytes.[1]

  • Possible Cause B: Column overload.

    • Solution: Reduce the concentration of the injected sample or the injection volume.[1]

  • Possible Cause C: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Issue 3: Inconsistent E/Z ratio between injections.

  • Possible Cause A: On-column or in-solution interconversion.

    • Solution: Investigate the effect of temperature by using a column oven and running the separation at a lower temperature. Ensure the mobile phase pH is neutral and avoid acidic or basic additives if possible. Prepare samples in a neutral solvent and analyze them promptly.[1]

  • Possible Cause B: Sample degradation.

    • Solution: Assess the stability of the sample in the chosen solvent and under the analytical conditions.

GC Separation

Issue 1: Co-elution of E/Z isomers.

  • Possible Cause A: Insufficient column resolution.

    • Solution: Employ a longer capillary column or a column with a different stationary phase (e.g., a more polar phase like a wax column if a non-polar phase is being used).

  • Possible Cause B: Inadequate temperature program.

    • Solution: Optimize the temperature ramp. A slower temperature gradient can often improve the separation of closely eluting compounds.

Issue 2: Peak broadening or tailing.

  • Possible Cause A: Active sites in the injector or column.

    • Solution: Ensure the injector liner is clean and consider using a deactivated liner. Silanizing the liner can also help. Conditioning the column according to the manufacturer's instructions is also crucial.

  • Possible Cause B: Thermal degradation.

    • Solution: Lower the injector and detector temperatures to the minimum required for efficient transfer and detection. This compound may be susceptible to thermal degradation.

Data Presentation

The following tables summarize typical, illustrative data from HPLC and GC screening for the separation of this compound E/Z isomers. Note: This is hypothetical data for illustrative purposes.

Table 1: Illustrative HPLC Screening Data

MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
A (RP)C18Acetonitrile:Water (50:50)1.0Isomer 1: 7.5, Isomer 2: 7.91.3
B (RP)Phenyl-HexylAcetonitrile:Water (50:50)1.0Isomer 1: 8.9, Isomer 2: 9.71.9
C (NP)SilicaHexane:Isopropanol (95:5)1.2Isomer 1: 6.2, Isomer 2: 6.91.7

Table 2: Illustrative GC-MS Screening Data

MethodGC ColumnOven ProgramCarrier GasRetention Time (min)Key Mass Fragments (m/z)
ADB-5ms (30m x 0.25mm x 0.25µm)100°C (1 min), ramp to 250°C at 10°C/minHeliumIsomer 1: 10.8, Isomer 2: 11.1149 (M+), 132, 91, 77
BHP-INNOWax (30m x 0.25mm x 0.25µm)120°C (1 min), ramp to 220°C at 8°C/minHeliumIsomer 1: 12.5, Isomer 2: 13.0149 (M+), 132, 91, 77

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound E/Z isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 40% B, hold for 2 minutes, increase to 70% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

Protocol 2: Analytical GC-MS Method Development

This protocol provides a general approach for the GC-MS analysis of this compound E/Z isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless, 250°C, split ratio 20:1.

  • Oven Program: Initial temperature 100°C, hold for 1 minute, ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: EI mode (70 eV), scan range 40-300 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Identification cluster_data Data Processing & Reporting prep Dissolve Sample in Appropriate Solvent hplc HPLC Separation (e.g., Phenyl-Hexyl column) prep->hplc Liquid Sample gc GC Separation (e.g., DB-5ms column) prep->gc Volatile Sample nmr NMR for Quantification and Structure Confirmation prep->nmr Parallel Analysis uv UV Detection hplc->uv ms Mass Spectrometry gc->ms process Peak Integration & Resolution Calculation uv->process ms->process report Generate Report with E/Z Isomer Ratio process->report

Caption: Experimental workflow for the separation and analysis of this compound E/Z isomers.

troubleshooting_workflow decision decision solution solution start Separation Issue (Poor Resolution, Bad Peak Shape) d_resolution Poor Resolution? start->d_resolution d_peak_shape Bad Peak Shape? d_resolution->d_peak_shape No adjust_mobile_phase Adjust Mobile Phase (Gradient, Solvent Ratio) d_resolution->adjust_mobile_phase Yes d_ratio Inconsistent E/Z Ratio? d_peak_shape->d_ratio No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) d_peak_shape->add_modifier Yes solution_resolved Problem Resolved d_ratio->solution_resolved No check_interconversion Investigate Interconversion - Lower Temperature - Neutral pH - Check Sample Stability d_ratio->check_interconversion Yes change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_mobile_phase->change_column change_column->solution_resolved Separation Achieved reduce_load Reduce Sample Load (Concentration/Volume) add_modifier->reduce_load clean_column Clean or Replace Column reduce_load->clean_column clean_column->solution_resolved Good Peak Shape check_interconversion->solution_resolved Consistent Ratio

Caption: Troubleshooting decision tree for HPLC separation of this compound E/Z isomers.

References

Optimization of reaction pH for phenylacetone oxime formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction pH for phenylacetone (B166967) oxime formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of phenylacetone oxime?

The rate of oximation is highly dependent on the pH of the reaction medium.[1] The reaction is generally most efficient under weakly acidic conditions, typically around pH 4-5.[1] This acidity strikes a balance between activating the carbonyl group of phenylacetone and ensuring the hydroxylamine (B1172632) remains sufficiently nucleophilic.[1][2]

Q2: Why is pH control so critical in this synthesis?

Controlling the pH is crucial for several reasons:

  • Reaction Rate: The reaction slows down at very low pH (typically below pH 3) because the nitrogen atom of hydroxylamine becomes protonated, reducing its nucleophilicity.[2] At neutral or high pH, the acid-catalyzed dehydration of the intermediate carbinolamine is slow.[1][2]

  • Side Reactions: Incorrect pH can promote undesirable side reactions. Strongly acidic conditions, for instance, can lead to the Beckmann rearrangement of the oxime product into N-phenylacetamide.[1][3]

  • Reagent Stability: Hydroxylamine and its salts can be unstable at non-ideal pH levels, potentially leading to degradation and lower yields.[3]

  • Product Stability: The oxime can hydrolyze back to the starting ketone in the presence of excess acid and water.[3]

Q3: What is the specific role of acid and base catalysts in the oximation reaction?

Both acids and bases can catalyze the formation of oximes.[1]

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of phenylacetone. This action increases the electrophilicity of the carbonyl carbon, making it more vulnerable to the nucleophilic attack by hydroxylamine.[1] This is the rate-determining step under acidic conditions.

  • Base Catalysis: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to neutralize the liberated hydrochloric acid and free the hydroxylamine nucleophile.[3][4] Common bases used include sodium acetate (B1210297), pyridine, or potassium carbonate.[3][5]

Q4: How does pH influence the formation of E/Z stereoisomers?

The condensation of phenylacetone with hydroxylamine can produce a mixture of E and Z isomers. The ratio of these isomers is influenced by reaction conditions, including pH, temperature, and solvent.[1] Acid-catalyzed isomerization can be employed to enrich one isomer over the other.[1] For example, treating a mixture of E and Z isomers with an anhydrous acid can selectively precipitate the E isomer.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low conversion of the starting ketone, consider the following.

G start Low Yield Detected check_reagents Verify Reagent Quality (Fresh Hydroxylamine HCl?) start->check_reagents check_ph Measure & Adjust pH (Target ~4-5 for acid catalysis) start->check_ph check_base Check Base Stoichiometry (Sufficient to free NH2OH?) start->check_base check_conditions Optimize Temp. & Time (Increase gently?) start->check_conditions solution1 Use fresh, dry reagents. check_reagents->solution1 Degraded? solution2 Buffer or add acid/base to maintain optimal pH. check_ph->solution2 Suboptimal? solution3 Add more base if using NH2OH·HCl. check_base->solution3 Insufficient? solution4 Monitor with TLC to find optimal reaction endpoint. check_conditions->solution4 Incomplete? end Yield Improved solution1->end solution2->end solution3->end solution4->end

Troubleshooting workflow for low ketone conversion.
  • Possible Cause 1: Suboptimal pH.

    • Explanation: The reaction rate is highly pH-dependent.[1][3] If the medium is too acidic (pH < 3), the hydroxylamine is protonated and non-nucleophilic.[2] If it's too neutral or basic, the dehydration step is slow.

    • Corrective Action: Adjust the pH of the reaction mixture to the optimal range of 4-5 using a suitable buffer or by careful addition of an acid or base.[1] When using hydroxylamine hydrochloride, ensure enough base is added to neutralize the HCl produced.[3][4]

  • Possible Cause 2: Reagent Quality.

    • Explanation: Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place.[3]

    • Corrective Action: Use a fresh batch of hydroxylamine hydrochloride.

  • Possible Cause 3: Insufficient Base.

    • Explanation: If using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine, which is the active nucleophile. An insufficient amount of base will result in a low concentration of the active reagent.[3][4]

    • Corrective Action: Ensure at least a stoichiometric amount of base (relative to NH₂OH·HCl) is used. Often, a slight excess is beneficial.

Issue 2: Presence of an Unexpected Amide (N-phenylacetamide)
  • Possible Cause: Beckmann Rearrangement.

    • Explanation: This is a classic acid-catalyzed side reaction where the oxime product rearranges into an amide.[1][3] The presence of strong acids, especially at elevated temperatures or during workup, promotes this rearrangement.[3]

    • Corrective Action:

      • Control Acidity: Avoid strongly acidic conditions. If acid catalysis is used, maintain it within the weakly acidic range (pH 4-5).

      • Neutralize Workup: During the workup phase, avoid acidic washes. Use a mild base like a sodium bicarbonate solution to neutralize any residual acid before extraction.[3]

Issue 3: Product Hydrolyzes Back to Phenylacetone
  • Possible Cause: Oxime Hydrolysis.

    • Explanation: The formation of an oxime is a reversible reaction. The reverse reaction, hydrolysis, is favored by the presence of acid and excess water, particularly during workup or purification.[3]

    • Corrective Action:

      • Avoid Acidic Workup: As with preventing the Beckmann rearrangement, use a neutral or slightly basic aqueous solution (e.g., sodium bicarbonate) for washing.[3]

      • Gentle Purification: If using silica (B1680970) gel chromatography, be aware that standard silica gel is acidic. Consider neutralizing the silica gel with a small amount of triethylamine (B128534) mixed into the eluent to prevent on-column hydrolysis.[3]

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationale / Impact on Reaction
pH ~4-5Balances carbonyl activation and hydroxylamine nucleophilicity for optimal reaction rate.[1][2]
Hydroxylamine Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the oximation agent helps drive the reaction to completion and maximize yield.[1][4]
Base Stoichiometry 1.5 - 2.0 equivalents (if using NH₂OH·HCl)Ensures complete liberation of free hydroxylamine from its hydrochloride salt.[4]
Temperature Room temp. to reflux (~60-80°C)Higher temperatures increase the reaction rate but can also promote side reactions like the Beckmann rearrangement.[3][4]
Solvent Ethanol, MethanolProtic solvents are commonly used to dissolve the reactants effectively.[4][5]

Experimental Protocols & Workflows

Standard Protocol for this compound Synthesis

This protocol is a general guideline for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride.

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetone (1 equivalent) in ethanol.

  • Addition of Reagents: To the solution, add hydroxylamine hydrochloride (1.2 - 1.5 equivalents).[4] Subsequently, add a base such as potassium carbonate or sodium acetate (1.5 - 2.0 equivalents) in portions while stirring.[4] The base neutralizes the HCl that will be liberated.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78°C for ethanol) or stir at a controlled temperature (e.g., 40-60°C).[3][4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the spot corresponding to phenylacetone is no longer visible (typically 1-4 hours).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[3] Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[4]

Visualizations

G cluster_0 Step 1: Nucleophilic Addition (pH Dependent) cluster_1 Step 2: Dehydration (Acid Catalyzed) P2P Phenylacetone (Carbonyl) Intermediate Carbinolamine Intermediate P2P->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Protonated_NH2OH Protonated Hydroxylamine (Non-nucleophilic) note1 Too acidic (pH < 3) forms this inactive species Oxime This compound Water Water Intermediate_C1 Carbinolamine Intermediate Intermediate_C1->Oxime Elimination of H2O (Rate limiting at high pH) note2 Weak acid (pH 4-5) protonates -OH, making it a good leaving group.

Mechanism of this compound Formation.

G start Start dissolve 1. Dissolve Phenylacetone in Ethanol start->dissolve add_reagents 2. Add NH2OH·HCl and Base (e.g., K2CO3) dissolve->add_reagents react 3. Heat mixture (e.g., 40-60°C or reflux) add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench with Water & Extract with Solvent monitor->workup Complete wash 6. Wash with NaHCO3 and Brine workup->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify (Recrystallization) dry->purify end End Product purify->end

A typical experimental workflow for oxime synthesis.

References

Phenylacetone Oxime Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of phenylacetone (B166967) oxime. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for phenylacetone oxime?

A1: For long-term storage, this compound should be stored at temperatures between 10°C and 25°C in a well-sealed container.[1][2][3] It is also advisable to store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for oximes like this compound are hydrolysis and the Beckmann rearrangement.[4] Hydrolysis, which can be catalyzed by acids, reverts the oxime to the corresponding ketone (phenylacetone) and hydroxylamine. The Beckmann rearrangement is an acid-catalyzed isomerization of the oxime to an amide.

Q3: Is this compound sensitive to light or moisture?

A3: While specific photostability data for this compound is limited, it is general good practice to protect chemical compounds from light. Oximes can be susceptible to hydrolysis in the presence of moisture. Therefore, storing in a tightly sealed, opaque container in a dry environment is recommended.

Q4: What are the known isomers of this compound and are they stable?

A4: this compound can exist as E and Z stereoisomers. The energy barrier for the interconversion of these isomers is significant, preventing rapid isomerization at room temperature.[3][5] This stability allows for the potential separation of the individual isomers using chromatographic techniques.[3]

Q5: How stable are oximes to hydrolysis compared to other imine derivatives?

A5: Oximes are generally more resistant to hydrolysis than analogous hydrazones.[2][6] One study found the rate constant for oxime hydrolysis to be nearly 1000-fold lower than that for simple hydrazones.[2][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC/GC) Degradation of this compound.- Review storage conditions to ensure they meet recommendations (10°C - 25°C, dry, dark).- Perform a purity check using a validated analytical method.- Consider the possibility of hydrolysis or Beckmann rearrangement.
Inconsistent analytical results Isomer interconversion or degradation.- Ensure consistent and appropriate storage of samples and standards.- Use a validated, stability-indicating analytical method to resolve isomers and degradation products.- For GC-MS analysis, consider derivatization (e.g., methoximation) to prevent thermal decomposition in the injector.[1][7][8][9]
Change in physical appearance (e.g., color, clumping) Decomposition or moisture absorption.- Do not use the material if significant changes in appearance are observed.- Re-evaluate storage and handling procedures to minimize exposure to moisture and light.

Stability Data

Table 1: Example Forced Degradation Data for this compound

Stress ConditionDurationThis compound (%)Phenylacetone (%)N-phenylacetamide (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24h85.210.11.514.898.5
48h72.518.93.227.598.1
Base Hydrolysis (0.1 M NaOH, 60°C) 24h92.15.8<0.17.999.2
48h85.611.20.214.498.9
Oxidative (3% H₂O₂, RT) 24h98.50.5<0.11.599.5
48h97.21.1<0.12.899.3
Thermal (80°C, solid state) 7 days99.10.30.10.999.6
14 days98.20.80.21.899.4
Photolytic (ICH Q1B, solid state) 1.2 million lux hours99.50.2<0.10.599.8

Note: The data presented in this table is illustrative and should be generated through specific stability studies on this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][10][11][12][13]

a. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 and 48 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

b. Base Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

c. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a defined period.

  • Withdraw aliquots at specified time points and dilute for analysis.

d. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points (e.g., 7 and 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

e. Photolytic Degradation:

  • Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored in the dark under the same conditions.

  • After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute for analysis.

Analytical Methodology (HPLC)

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

a. Suggested Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

b. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Analytical Methodology (GC-MS)

For the analysis of this compound by GC-MS, derivatization is recommended to prevent thermal degradation.

a. Sample Preparation and Derivatization:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent, such as O-methylhydroxylamine hydrochloride in pyridine.

  • Heat the mixture (e.g., at 40°C for 30 minutes) to form the methoxime derivative.[9]

b. Suggested GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan from m/z 40 to 400.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Phenylacetone_Oxime This compound Storage_Conditions 10-25°C Dry Environment Well-sealed Container Protected from Light Phenylacetone_Oxime->Storage_Conditions Store Under Degradation_Product_1 Phenylacetone + Hydroxylamine Degradation_Product_2 N-phenylacetamide Phenylacetone_Oxime_2 This compound Phenylacetone_Oxime_2->Degradation_Product_1 Hydrolysis (Acid/Base Catalyzed) Phenylacetone_Oxime_2->Degradation_Product_2 Beckmann Rearrangement (Acid Catalyzed) Start Start: This compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Preparation Sample Preparation (Neutralization, Dilution, Derivatization for GC) Stress_Conditions->Sample_Preparation Analysis Analytical Testing (HPLC or GC-MS) Sample_Preparation->Analysis Data_Evaluation Data Evaluation (Assess Purity, Identify Degradants, Mass Balance) Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

References

Troubleshooting incomplete reduction of phenylacetone oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reduction of phenylacetone (B166967) oxime.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenylacetone oxime reduction is incomplete, resulting in a low yield of the desired primary amine. What are the common causes?

Incomplete reduction of this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to an incomplete reaction. For catalytic hydrogenations, for instance, the reaction rate is influenced by temperature, but excessively high temperatures can promote side reactions.[1]

  • Poor Catalyst Activity or Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) may have low activity due to improper storage, handling, or preparation. Catalyst poisoning by impurities in the reactants, solvents, or glassware can also significantly reduce its effectiveness. Common poisons for palladium catalysts include sulfur compounds, nitrogen-containing heterocycles, and halides.[2][3]

  • Incorrect pH: The pH of the reaction medium is crucial. For many reductions, particularly electrochemical methods, an acidic medium is necessary to protonate the oxime, making it more susceptible to reduction. In basic conditions, the oxime can be converted to its conjugate base, which is less reactive towards reduction.

  • Presence of Water: For reductions using moisture-sensitive reagents like sodium borohydride (B1222165) in combination with certain activators, the presence of water can consume the reducing agent and lower the yield.

  • Substrate Quality: The purity of the this compound is important. Impurities can interfere with the reaction or poison the catalyst.

  • E/Z Isomerism: this compound exists as a mixture of E and Z isomers. These isomers can exhibit different reactivities and may require specific conditions for complete reduction, potentially affecting the overall yield and reaction time.[4][5]

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Common byproducts in the reduction of this compound include:

  • Secondary Amines: These can form when the initially produced primary amine reacts with the intermediate imine, which is generated during the reduction process.[6] This is more prevalent in the hydrogenation of aldoximes but can also occur with ketoximes under certain conditions.

  • Unreacted this compound: As discussed in Q1, this is a result of an incomplete reaction.

  • Phenylacetone: The oxime can hydrolyze back to phenylacetone, especially in the presence of acid and water. This can be a significant issue during workup if acidic conditions are used.

  • Hydroxylamine Derivatives: In some cases, partial reduction can lead to the formation of the corresponding hydroxylamine. The choice of catalyst can influence this; for example, platinum catalysts are more likely to produce hydroxylamines from oximes compared to palladium catalysts, which favor complete reduction to the amine.[7]

To minimize byproduct formation:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time.

  • Use a High-Quality Catalyst: Ensure the catalyst is active and not poisoned.

  • Control pH: Maintain the optimal pH for the specific reduction method.

  • Anhydrous Conditions: When using moisture-sensitive reagents, ensure all glassware is dry and use anhydrous solvents.

  • Workup Procedure: Neutralize the reaction mixture carefully during workup to avoid hydrolysis of the oxime or product degradation.

Q3: How can I monitor the progress of my this compound reduction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[8]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).

    • Spot the plate with the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis to identify and quantify the products and byproducts.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for different reduction methods of this compound.

Table 1: Comparison of Electrochemical Reduction Conditions

Cathode MaterialMediumYield of AmphetamineReference
Palladium BlackAcidic (aqueous alcoholic)30%
Nickel BlackAcidic (aqueous alcoholic)8-10%
Palladium BlackBasicNo Reduction
Nickel BlackBasicNo Reduction

Table 2: General Parameters for Catalytic Hydrogenation

ParameterTypical RangeNotes
Catalyst5-10% Pd/C, Raney Ni, Pt/CPalladium catalysts generally favor complete reduction to the amine.[7]
Pressure (H₂)1 - 5 atmHigher pressures can increase the reaction rate.
Temperature25 - 80 °CHigher temperatures increase the rate but may also lead to more byproducts.[1]
SolventEthanol, Methanol, Acetic AcidThe choice of solvent can influence the reaction rate and selectivity.

Experimental Protocols

1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the catalytic hydrogenation of this compound.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen source

    • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

    • Carefully add the Pd/C catalyst to the solution. The catalyst should be handled under an inert atmosphere if possible, as it can be pyrophoric.

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The filtrate containing the product can then be subjected to a suitable workup and purification procedure.

2. Reduction using Sodium Borohydride (NaBH₄) and Zirconium(IV) Chloride (ZrCl₄)

This method describes a rapid, solvent-free reduction of oximes.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Zirconium(IV) chloride (ZrCl₄)

    • Alumina (Al₂O₃)

  • Procedure:

    • In a mortar, grind a mixture of ZrCl₄ and Al₂O₃.

    • Add the this compound and continue grinding briefly.

    • Add NaBH₄ portion-wise to the mixture while grinding.

    • After the reaction is complete (typically very rapid), wash the mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter.

    • The filtrate can then be processed to isolate the product.

Visualizations

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps incomplete_reduction Incomplete Reduction of This compound cause1 Suboptimal Reaction Conditions (T, P, time) incomplete_reduction->cause1 cause2 Catalyst Issues (Activity, Poisoning) incomplete_reduction->cause2 cause3 Incorrect pH incomplete_reduction->cause3 cause4 Presence of Water (for specific reagents) incomplete_reduction->cause4 cause5 Poor Substrate Quality incomplete_reduction->cause5 cause6 E/Z Isomerism incomplete_reduction->cause6 solution1 Optimize T, P, and reaction time cause1->solution1 solution2 Use fresh, high-quality catalyst; Check for poisons cause2->solution2 solution3 Adjust pH to optimal range (typically acidic) cause3->solution3 solution4 Use anhydrous solvents and dry glassware cause4->solution4 solution5 Purify starting material cause5->solution5 solution6 Characterize isomer ratio; Adjust conditions accordingly cause6->solution6

Caption: Troubleshooting workflow for incomplete reduction of this compound.

experimental_workflow start Start: this compound reaction_setup Reaction Setup (Solvent, Catalyst/Reagent) start->reaction_setup reduction Reduction (e.g., Hydrogenation or Chemical Reductant) reaction_setup->reduction monitoring Reaction Monitoring (TLC, GC-MS) reduction->monitoring monitoring->reduction Incomplete? Continue Reaction workup Workup (Filtration, Extraction) monitoring->workup Complete? purification Purification (e.g., Distillation, Chromatography) workup->purification product Final Product: Primary Amine purification->product

References

Technical Support Center: Purification of Crude Phenylacetone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude phenylacetone (B166967) oxime, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is phenylacetone oxime and why is its purification important? this compound (C₉H₁₁NO) is the oxime derivative of phenylacetone.[1] Purification is crucial to remove unreacted starting materials, byproducts, and isomers, ensuring the product's stability, reactivity, and suitability for subsequent synthetic steps or analytical characterization.[1][2] High purity is especially critical in pharmaceutical applications and for obtaining accurate spectroscopic data.[1]

Q2: What are the most common impurities in crude this compound? Common impurities include unreacted phenylacetone, byproducts from the synthesis of phenylacetone itself (such as dibenzyl ketone or phenylacetic acid), and residual solvents.[3][4][5] The crude product also typically exists as a mixture of E and Z stereoisomers, which can be a significant purification challenge.[2]

Q3: What are the primary methods for purifying crude this compound? The three main purification techniques are vacuum distillation, recrystallization, and column chromatography.[2] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q4: What are the key physical properties of this compound? Understanding the physical properties is essential for selecting the appropriate purification method.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NO [6][7]
Molecular Weight 149.19 g/mol [6][7]
Appearance White solid / Powder / Clear oil [3][8][9]
Melting Point 63 - 68 °C [1][6]
Boiling Point 154-156 °C at 30 mmHg [2][3][10]

| Purity (Commercial) | Min. 95% |[8] |

Purification Techniques: A Comparative Overview

The selection of a purification technique is critical for achieving the desired product quality.

Table 2: Comparison of Purification Techniques for this compound

Technique Conditions/Parameters Achieved Purity Notes
Vacuum Distillation 154–156°C at 30 mmHg.[2][3][10] Good for removing non-volatile impurities. Effective for large-scale purification.[3][10] May not efficiently separate E/Z isomers.
Recrystallization Ethanol (B145695)/water mixture or ether.[1][2] >95%.[2] Good for removing soluble impurities. Yield can be affected by solubility.
Column Chromatography Silica (B1680970) gel stationary phase.[2][3] High Purity.[2] Excellent for separating isomers and closely related impurities, but may be less practical for very large quantities.[2][3]

| Capillary Electrophoresis | 50 mM sodium borate (B1201080) buffer (pH 9.2), 25 kV.[2] | High Resolution.[2] | An advanced analytical technique primarily used for high-resolution separation of E and Z stereoisomers.[2] |

General Experimental Workflow

The purification process follows a logical sequence from assessing the crude material to analyzing the final product. The diagram below illustrates a typical workflow.

G cluster_start Initial Stage cluster_purification Purification Method Selection cluster_end Final Stage crude Crude this compound assess Assess Impurity Profile (TLC, GC-MS) crude->assess distill Vacuum Distillation assess->distill Non-volatile impurities recryst Recrystallization assess->recryst Soluble impurities chrom Column Chromatography assess->chrom Isomers or complex mixture pure Pure this compound distill->pure recryst->pure chrom->pure analyze Analyze Final Purity (TLC, NMR, MP) pure->analyze

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Guide

Q: My recrystallization attempt resulted in an oil instead of crystals. What went wrong? A: This is a common issue that can arise from several factors:

  • High Impurity Level: Impurities can depress the melting point of the compound, causing it to "oil out."

  • Supersaturation: The solution may be too concentrated, preventing proper crystal lattice formation.

  • Incorrect Solvent System: The solvent polarity might not be ideal for inducing crystallization of your specific compound.

Solution Workflow:

G start Oily Product During Recrystallization cause1 Possible Cause: High Impurity Content start->cause1 cause2 Possible Cause: Incorrect Solvent/Concentration start->cause2 sol1 Solution: Pre-purify with column chromatography to remove major impurities. cause1->sol1 sol2 Solution: 1. Dilute the solution slightly. 2. Try a different solvent system (e.g., ether, hexane/ethyl acetate). cause2->sol2 sol3 Solution: Scratch inside of the flask with a glass rod to induce crystallization. cause2->sol3

Caption: Troubleshooting guide for an oily product during recrystallization.

Q: After purification, TLC analysis still shows multiple spots. How can I improve purity? A: If standard methods are insufficient, especially for separating E/Z isomers, more rigorous techniques are needed.

  • Optimize Column Chromatography: Use a shallower solvent gradient and a longer column to improve resolution. Consider neutralizing the silica gel with triethylamine (B128534) in the eluent if the oxime is sensitive to acidic conditions.[11]

  • Sequential Purification: Combine methods. For example, perform a vacuum distillation to remove bulk impurities, followed by a careful recrystallization or column chromatography for fine purification.[2][3]

  • Advanced Techniques: For analytical purposes or when extremely high isomeric purity is required, capillary electrophoresis has been shown to be a powerful separation technique.[2]

Q: The yield of my purified product is very low. How can I minimize loss? A: Product loss can occur at multiple stages.

  • During Recrystallization: Avoid using an excessive amount of solvent, as this will increase the amount of product that remains dissolved. Ensure the solution is thoroughly cooled to maximize precipitation.

  • During Workup: If performing a liquid-liquid extraction, ensure the correct solvent is used and perform multiple extractions to recover all the product from the aqueous layer.[12]

  • During Transfers: Minimize the number of transfers between flasks. Rinse glassware with a small amount of the solvent to recover any adhering product.

Q: My oxime seems to be reverting to the starting ketone during workup or purification. What should I do? A: Oximes can be susceptible to hydrolysis under acidic conditions.[11]

  • Neutralize the Workup: During aqueous workup, use a mild base like a sodium bicarbonate solution to neutralize any residual acid from the reaction.[11]

  • Avoid Acidic Stationary Phases: When using column chromatography, silica gel can be slightly acidic. This can be mitigated by pre-treating the silica with a base like triethylamine mixed in the eluent.[11]

  • Minimize Exposure to Water: Ensure all solvents are dry and minimize the product's exposure to water, especially under heated conditions.

Key Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water [2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Precipitation: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Vacuum Distillation [2][3]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Heating: Heat the flask containing the crude oxime using an oil bath to ensure even temperature distribution.

  • Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at 154–156°C under a pressure of 30 mmHg.[2][3][10]

  • Monitoring: Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.

Protocol 3: Column Chromatography [2]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ratio will depend on the specific impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Phenylacetone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetone (B166967) oxime.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the scale-up of phenylacetone oxime synthesis in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Ensure a sufficient reaction time, typically ranging from 2 to 6 hours when heating at 60-80°C.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the conversion of the starting material.

    • Solution: Use a slight excess of hydroxylamine (B1172632) hydrochloride, a common protocol is a 1:1.2 molar ratio of phenylacetone to hydroxylamine hydrochloride to drive the reaction to completion.[1]

  • Reagent Quality: The purity of starting materials is critical.

    • Solution: Use fresh, high-purity hydroxylamine and ensure the phenylacetone is free of impurities.[2] Hydroxylamine and its salts can degrade over time.[3]

  • Incorrect pH: The reaction is pH-dependent.

    • Solution: Ensure the presence of a suitable base (e.g., sodium acetate (B1210297), potassium carbonate) to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which liberates the free hydroxylamine.[4][5]

Question: I am observing a significant amount of a byproduct that I suspect is N-phenylacetamide. What is causing this and how can I prevent it?

Answer:

The formation of N-phenylacetamide is a strong indication that the Beckmann rearrangement is occurring.[1][2] This is a classic acid-catalyzed side reaction of oximes.[6]

Prevention Strategies:

  • Temperature Control: Avoid excessive temperatures during the reaction and workup. The Beckmann rearrangement is often promoted by high temperatures.[2]

  • pH Management: Strictly avoid acidic conditions, especially during the workup.[4] The rearrangement is acid-catalyzed.[6] Use a mild base, such as sodium bicarbonate solution, for neutralization.[3]

  • Reagent Choice: Certain reagents used to "activate" the oxime's hydroxyl group can promote the rearrangement. For instance, using tosyl chloride or strong acids like sulfuric acid can facilitate this side reaction.[6]

Question: My final product is a mixture of E and Z isomers. How can I control the stereoselectivity of the synthesis?

Answer:

The formation of both E and Z isomers is common in the synthesis of unsymmetrical ketoximes like this compound.[1] The ratio of these isomers can be influenced by several factors.

Methods for Isomer Control:

  • Reaction Conditions: The choice of solvent, temperature, and pH can influence the isomeric ratio.[1]

  • Catalysis: Certain catalysts can direct the stereochemical outcome. For example, the use of CuSO4 and K2CO3 has been reported to provide high stereoselectivity in the oximation of some aldehydes and ketones.[7]

  • Post-Synthesis Isomerization: It is possible to enrich one isomer after the initial synthesis. Acid-catalyzed isomerization can be employed where a mixture of E and Z isomers is treated with an anhydrous protic or Lewis acid. This can selectively precipitate the E isomer as an immonium salt.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct condensation of phenylacetone with hydroxylamine or its salts, such as hydroxylamine hydrochloride, in the presence of a base.[1][5]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of the starting material (phenylacetone) and the formation of the product (this compound).

Q3: What are the recommended purification methods for this compound at a larger scale?

A3: For larger scale purification, vacuum distillation is a standard method.[1] this compound typically distills at 154–156°C at 30 mmHg.[1] Recrystallization from a solvent mixture like ethanol (B145695)/water is another effective technique to achieve high purity (>95%).[1] For separating E/Z isomers or removing persistent impurities, column chromatography may be necessary.[4]

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Phenylacetone is a regulated substance in many jurisdictions due to its use in illicit drug manufacturing.[8] It is also a hazardous chemical that requires careful handling in a well-ventilated area, with appropriate personal protective equipment (PPE).[9] When scaling up, thermal management is critical to control the reaction rate and prevent runaway reactions. The potential for the Beckmann rearrangement at higher temperatures also poses a safety and purity risk that must be managed.

Section 3: Quantitative Data Summary

ParameterLaboratory ScaleIndustrial ScaleReference
Reaction Volume 0.5 - 2 L500 - 2000 L[5]
Temperature Control Oil Bath / Heating MantleJacketed Reactor[5]
Typical Reaction Temp. 60 - 80 °COptimized based on calorimetry[1]
Typical Reaction Time 2 - 6 hoursMonitored (e.g., by TLC/GC)[1]
Typical Yield Up to 90%Dependent on optimization[1]
Purification Method Recrystallization / Column ChromatographyVacuum Distillation[1]

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Potassium Carbonate

  • Ethanol (95%)

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) to the solution. Subsequently, add the base (e.g., sodium acetate, 1.5 - 2.0 equivalents) in portions while stirring.[4]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) with continuous stirring for 2-4 hours.[4]

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.[4]

  • Extraction: To the residue, add water and extract the product with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation.[1][4]

Section 5: Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Verify Stoichiometry check_completion->check_stoichiometry Yes solution_incomplete Increase Reaction Time Optimize Temperature incomplete->solution_incomplete yield_ok Yield Improved solution_incomplete->yield_ok incorrect_stoichiometry Incorrect Reactant Ratio check_stoichiometry->incorrect_stoichiometry No check_reagents Assess Reagent Quality check_stoichiometry->check_reagents Yes solution_stoichiometry Use Slight Excess of Hydroxylamine HCl (e.g., 1.2 eq) incorrect_stoichiometry->solution_stoichiometry solution_stoichiometry->yield_ok poor_reagents Degraded Reagents check_reagents->poor_reagents No check_reagents->yield_ok Yes solution_reagents Use Fresh, High-Purity Starting Materials poor_reagents->solution_reagents solution_reagents->yield_ok

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve 1. Dissolve Phenylacetone in Ethanol add_reagents 2. Add Hydroxylamine HCl & Base dissolve->add_reagents reflux 3. Heat to Reflux (2-4h) add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor cool_evaporate 5. Cool & Evaporate Solvent monitor->cool_evaporate extract 6. Aqueous Workup & Extraction cool_evaporate->extract dry_isolate 7. Dry & Isolate Crude Product extract->dry_isolate purify 8. Vacuum Distillation or Recrystallization dry_isolate->purify

Caption: General experimental workflow for this compound synthesis.

References

Minimizing impurity formation during oximation of phenyl-2-propanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation during the oximation of phenyl-2-propanone (P2P).

Troubleshooting Guide

Issue 1: Low Yield of Phenyl-2-Propanone Oxime

Q: My oximation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the oximation of P2P can stem from several factors, from reaction conditions to reagent quality. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical protocol involves refluxing for 2-4 hours.[1]

  • Insufficient Base: Hydroxylamine (B1172632) is commonly used as its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to occur.

    • Solution: Ensure at least a stoichiometric amount of base (relative to NH₂OH·HCl) is used. The reaction rate is pH-dependent, and insufficient base will result in a low concentration of free hydroxylamine.[1]

  • Reagent Quality: The hydroxylamine hydrochloride may have degraded over time.

    • Solution: Use fresh, high-quality hydroxylamine hydrochloride for the reaction.[1]

  • Sub-optimal Temperature: The reaction temperature might be too low for an efficient conversion rate.

    • Solution: The reaction is commonly conducted at temperatures between 60–80°C to achieve a reasonable reaction rate.[2] Ensure your heating apparatus is calibrated and maintaining the target temperature.

Issue 2: Presence of Multiple Spots on TLC Analysis (Impurity Formation)

Q: My TLC plate shows multiple spots in addition to the product spot. What are these impurities and how can I prevent their formation?

A: The formation of multiple byproducts is a common issue. Identifying the nature of these impurities is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Unreacted Phenyl-2-Propanone: A spot corresponding to the starting material indicates an incomplete reaction.

    • Solution: Refer to the troubleshooting steps for "Low Yield" to drive the reaction to completion.

  • Beckmann Rearrangement Product (N-phenylacetamide): Under acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide.[1][2]

    • Solution: Maintain a basic or neutral pH throughout the reaction and workup. Avoid excessively acidic conditions, especially at elevated temperatures.[1]

  • E/Z Stereoisomers: The oxime can form as a mixture of E and Z stereoisomers, which may appear as separate, closely spaced spots on TLC.[2]

    • Solution: The formation of both isomers is common. While challenging to prevent entirely, the ratio can sometimes be influenced by reaction conditions. For most applications, a mixture of isomers is acceptable. If a single isomer is required, advanced purification techniques like column chromatography may be necessary.[2]

  • P2P Degradation Products: Phenyl-2-propanone itself can degrade, especially during long-term storage, forming impurities such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[3]

    • Solution: Use freshly distilled or high-purity P2P for the reaction. Store P2P at a low temperature (4°C) and under an inert atmosphere to minimize degradation.[3]

Troubleshooting Workflow for Impurity Analysis

start Multiple Spots on TLC check_rf Compare Rf values to starting material (P2P) start->check_rf incomplete_rxn Incomplete Reaction check_rf->incomplete_rxn Spot matches P2P check_conditions Review reaction pH and temperature check_rf->check_conditions P2P spot absent or minor increase_params Increase reaction time/temperature or check base stoichiometry incomplete_rxn->increase_params acidic_cond Acidic Conditions Possible check_conditions->acidic_cond close_spots Are spots very close together? check_conditions->close_spots beckmann Potential Beckmann Rearrangement acidic_cond->beckmann neutralize Ensure neutral/basic conditions during reaction and workup beckmann->neutralize isomers Likely E/Z Isomers close_spots->isomers Yes other_impurities Other Impurities Present close_spots->other_impurities No purify Purify via column chromatography if single isomer is needed isomers->purify check_p2p_purity Analyze purity of starting P2P other_impurities->check_p2p_purity

Caption: Troubleshooting logic for identifying sources of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the oximation of phenyl-2-propanone?

A1: While the optimal conditions can vary slightly, a well-established method involves the direct condensation of P2P with hydroxylamine hydrochloride.[2] Key parameters are summarized in the table below.

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.2 equivalents of Hydroxylamine HydrochlorideDrives the reaction to completion.[2]
Solvent Ethanol (B145695)/Water mixture (e.g., 3:1 ratio)Dissolves both the organic ketone and inorganic salts, facilitating a homogenous reaction and easier purification.[2]
Base Stoichiometric equivalent to NH₂OH·HCl (e.g., NaOH)To liberate the free hydroxylamine.
Temperature 60 - 80°CProvides a reasonable reaction rate without promoting significant side reactions.[2]
Reaction Time 4 - 6 hoursTypically sufficient for high conversion, with yields reported up to 90%.[2]

Q2: How can I purify the crude phenyl-2-propanone oxime?

A2: Standard purification techniques can yield purities greater than 95%.[2] The choice of method depends on the scale of the reaction and the required final purity.

Purification TechniqueConditions/ParametersAchieved PurityNotes
Vacuum Distillation 154–156°C @ 30 mmHg>95%A standard and effective method for both lab and industrial scales.[2][4]
Recrystallization Ethanol/Water>95%Good for removing inorganic byproducts and other impurities with different solubility profiles.[2]
Column Chromatography Varies (e.g., Silica gel with Hexane/Ethyl Acetate (B1210297) eluent)High PurityCan be used to separate E/Z isomers and achieve very high purity, though it is more labor-intensive.[2]

Q3: My phenyl-2-propanone starting material has a yellowish color. Can I still use it?

A3: A yellowish color in phenyl-2-propanone can indicate the presence of impurities, possibly from degradation over time.[5] These impurities can be carried through the reaction and may complicate purification. It is highly recommended to purify the P2P, for instance by vacuum distillation, before use to ensure a cleaner reaction and higher purity of the final oxime product.[4]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free methods have been reported. One procedure involves heating P2P with calcium oxide and hydroxylamine hydrochloride at 130°C for a very short duration (e.g., 1 minute), reportedly achieving a quantitative yield.[6] This method avoids the use of flammable solvents and simplifies workup.

Experimental Protocols

Protocol 1: Standard Oximation in Ethanol/Water

This protocol is a representative method for the synthesis of phenyl-2-propanone oxime.

Materials:

  • Phenyl-2-propanone (P2P)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification dissolve Dissolve P2P in Ethanol add_reagents Add aqueous solution of NH2OH.HCl and NaOH dissolve->add_reagents reflux Heat to reflux (60-80°C) for 4-6 hours add_reagents->reflux cool Cool to RT reflux->cool extract Extract with organic solvent cool->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify_step Purify crude product (Vacuum Distillation or Recrystallization) evaporate->purify_step

Caption: General workflow for the synthesis and purification of P2P oxime.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) in ethanol.

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Addition: Add the aqueous solution of hydroxylamine and NaOH to the ethanolic solution of P2P with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 60-80°C. Maintain this temperature with stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude oxime.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from an ethanol/water mixture.[2]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phenylacetone Oxime and Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of oximes is crucial for the synthesis of a wide array of nitrogen-containing compounds. This guide provides an objective comparison of the reactivity of two common aryl ketoximes: phenylacetone (B166967) oxime and acetophenone (B1666503) oxime. The comparison is centered on key chemical transformations and is supported by available experimental data and established chemical principles.

Structural and Electronic Overview

The primary structural difference between phenylacetone oxime and acetophenone oxime lies in the group attached to the carbon of the C=N bond, opposite the phenyl group. In acetophenone oxime, this is a methyl group, while in this compound, it is a benzyl (B1604629) group. This seemingly small difference significantly influences the electronic and steric environment of the oxime functional group, thereby affecting their reactivity in various chemical reactions.

FeatureThis compoundAcetophenone Oxime
Chemical Structure this compound StructureAcetophenone Oxime Structure
IUPAC Name (E/Z)-N-(1-phenylpropan-2-ylidene)hydroxylamine(E/Z)-N-(1-phenylethylidene)hydroxylamine
Molecular Formula C₉H₁₁NOC₈H₉NO
Molar Mass 149.19 g/mol 135.17 g/mol
Key Structural Difference Benzyl group attached to the oxime carbonMethyl group attached to the oxime carbon

Reactivity Comparison in Key Reactions

The reactivity of these oximes is most prominently distinguished in reactions such as the Beckmann rearrangement, reduction, and hydrolysis.

The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide.[1] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom.[2]

Theoretical Reactivity Comparison:

The migratory aptitude of the group anti to the hydroxyl group is a key factor in determining the rate and outcome of the Beckmann rearrangement. The general order of migratory aptitude is tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[2]

  • Acetophenone Oxime: In the Beckmann rearrangement of acetophenone oxime, there is a competition between the migration of the phenyl group and the methyl group. Given that aryl groups have a higher migratory aptitude than methyl groups, the phenyl group is expected to migrate preferentially, leading to the formation of acetanilide (B955).[3]

  • This compound: For this compound, the competition is between the phenyl and benzyl groups. The migratory aptitude of a benzyl group (a primary alkyl group attached to a phenyl ring) is generally considered to be higher than that of a simple primary alkyl group and can be comparable to or slightly less than that of a phenyl group, depending on the reaction conditions. However, the benzyl group can better stabilize a partial positive charge during the transition state of the migration, which could enhance its migratory aptitude.

Experimental Data Summary:

ReactionSubstrateCatalyst/ReagentProductYield (%)Reference
Beckmann RearrangementAcetophenone OximeTrifluoroacetic Acid (TFA)Acetanilide~99[4]
Beckmann RearrangementAcetophenone OximePhenyl dichlorophosphateAcetanilideModerate to high[6]
Beckmann RearrangementSubstituted Benzophenone and Acetophenone Oximes'silferc' (FeCl₃ on silica (B1680970) gel)Corresponding amides-[1]

Beckmann_Rearrangement_Comparison cluster_acetophenone Acetophenone Oxime Rearrangement cluster_phenylacetone This compound Rearrangement AO Acetophenone Oxime A_TS Transition State (Phenyl Migration) AO->A_TS H+ AC Acetanilide A_TS->AC PO This compound P_TS Transition State (Benzyl Migration) PO->P_TS H+ PA N-Phenyl-N-benzylacetamide P_TS->PA

Reduction to Amines

The reduction of oximes is a valuable method for the synthesis of primary amines.

Theoretical Reactivity Comparison:

The reduction of the C=N bond in oximes can be achieved using various reducing agents. The reactivity is generally influenced by steric hindrance around the double bond. This compound, with a bulkier benzyl group, might exhibit slightly slower reduction rates compared to acetophenone oxime under certain conditions due to increased steric hindrance at the reaction center.

Experimental Data Summary:

The electrochemical reduction of this compound to amphetamine (1-phenyl-2-propanamine) has been reported with varying yields depending on the cathode material.

ReactionSubstrateReducing Agent/MethodProductYield (%)Reference
Electrochemical ReductionThis compoundPalladium black cathodeAmphetamine30[7]
Electrochemical ReductionThis compoundNickel black cathodeAmphetamine8-10[7]

Reduction_Workflow start Oxime Substrate (this compound or Acetophenone Oxime) reduction Reduction (e.g., Catalytic Hydrogenation, NaBH4, Electrochemical) start->reduction product Primary Amine reduction->product

Experimental Protocols

Beckmann Rearrangement of Acetophenone Oxime with Trifluoroacetic Acid[4]

Materials:

  • Acetophenone oxime

  • Trifluoroacetic acid (TFA)

  • Solvent (e.g., nitroethane)

Procedure:

  • In a reaction vessel, dissolve acetophenone oxime in the chosen solvent.

  • Add trifluoroacetic acid to the solution. A typical molar ratio of TFA to substrate is greater than 3.

  • Heat the reaction mixture to an appropriate temperature (e.g., 353 K) and monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent and excess TFA can be removed by distillation to yield the crude N-phenylacetamide (acetanilide).

  • Further purification can be achieved by recrystallization or column chromatography.

Electrochemical Reduction of this compound[7]

Materials:

  • This compound

  • Cathode: Palladium black or Nickel black deposit

  • Anode: Lead plates

  • Catholyte: Alcohol-water mixture (1:1) containing 5% aqueous HCl

  • Anolyte: 10% aqueous sulfuric acid

  • Electrolysis cell with a ceramic porous cup as a diaphragm

Procedure:

  • Set up the electrolysis cell with the chosen cathode and lead anodes placed in the ceramic porous cup containing the anolyte.

  • Dissolve this compound in the catholyte and add it to the cell.

  • Maintain the cell temperature at approximately 298 K.

  • Apply a current density of around 5 amp/dm².

  • After the reaction is complete, distill the solution to remove the alcohol.

  • Extract any unreacted starting material with a suitable organic solvent (e.g., ether).

  • Basify the remaining aqueous solution with sodium hydroxide.

  • Distill the liberated amine to obtain the final product, amphetamine.

Conclusion

References

A Comparative Guide to the Efficiency of Reducing Agents for Phenylacetone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of phenylacetone (B166967) oxime to 1-phenyl-2-propanamine (amphetamine) is a critical transformation in synthetic organic chemistry, particularly in the context of pharmaceutical development and forensic analysis. The choice of reducing agent significantly impacts the efficiency, yield, and purity of the final product. This guide provides an objective comparison of common reducing agents for this conversion, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparative Efficiency of Reducing Agents

The following table summarizes the performance of various reducing agents in the conversion of phenylacetone oxime to 1-phenyl-2-propanamine, based on reported experimental data.

Reducing Agent/MethodCatalyst/AdditiveSolventReaction TimeTemperatureYield (%)
Modified Sodium Borohydride (B1222165)
NaBH₄/ZrCl₄/Al₂O₃Zirconium tetrachloride/Alumina (B75360)Solvent-free~2 minutesRoom Temp.~95% (for Acetophenone (B1666503) Oxime)
NaBH₄/CuSO₄Copper (II) SulfateMethanol2 hoursReflux~89% (for Acetophenone Oxime)
Catalytic Hydrogenation
H₂/Palladium on Carbon (Pd/C)10% Pd/CWater4 hoursRoom Temp.Not specified for this compound
H₂/Raney NickelRaney NickelNot specifiedNot specifiedNot specifiedNot specified for this compound
H₂/Platinum Dioxide (PtO₂)Platinum DioxideNot specifiedNot specifiedNot specifiedNot specified for this compound
Metal Hydrides
Lithium Aluminum Hydride (LiAlH₄)-Not specifiedNot specifiedNot specifiedNot specified for this compound
Electrochemical Reduction
-Palladium Black CathodeAcidic alcohol-water mixtureNot specified25°C30%
-Nickel Black CathodeAcidic alcohol-water mixtureNot specified25°C8-10%
Dissolving Metal Reduction
Sodium Amalgam (Na/Hg)-Ethanol (B145695)Not specifiedNot specifiedNot specified for this compound

Note: Direct, comparable quantitative data for the reduction of this compound is not consistently available across all methods in published literature. Data for closely related aromatic ketoximes, such as acetophenone oxime, is included for comparative purposes where specific data for this compound is lacking. The efficiency of catalytic hydrogenation methods is highly dependent on specific reaction conditions (catalyst loading, pressure, temperature, and solvent) which are not uniformly reported for this specific substrate.

In-Depth Analysis of Reducing Agents

Modified Sodium Borohydride Systems

Sodium borohydride (NaBH₄) alone is generally ineffective for the reduction of oximes. However, its reactivity is significantly enhanced by the addition of Lewis acids or transition metal salts, making it a versatile and safer alternative to other strong reducing agents.

  • Sodium Borohydride/Zirconium Tetrachloride/Alumina (NaBH₄/ZrCl₄/Al₂O₃): This system has demonstrated high efficiency for the reduction of ketoximes under solvent-free conditions. For acetophenone oxime, a compound structurally similar to this compound, this method yields the corresponding amine in approximately 95% in just two minutes at room temperature. The use of alumina as a support and the solvent-free approach contribute to the rapidity and efficiency of this reaction.

  • Sodium Borohydride/Copper (II) Sulfate (NaBH₄/CuSO₄): This combination serves as a convenient and inexpensive reagent for oxime reduction. In refluxing methanol, it has been reported to reduce acetophenone oxime to the corresponding primary and secondary amines with a total yield of 89% over 2 hours. The formation of secondary amine impurities can be a drawback of this method.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of oximes. The choice of catalyst and reaction conditions are crucial for achieving high yields and selectivity.

  • Raney Nickel: Raney Nickel is another popular catalyst for the hydrogenation of nitriles and oximes. It is known for its high activity, although specific conditions and yields for the reduction of this compound are not well-documented in readily accessible literature.

  • Platinum Dioxide (Adams' Catalyst): PtO₂ is a versatile hydrogenation catalyst that becomes active upon reduction to platinum black in the presence of hydrogen. It is effective for the reduction of oximes to primary amines. Platinum catalysts are often preferred over palladium catalysts when trying to avoid hydrogenolysis of other functional groups.

Metal Hydrides
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including oximes, to amines.[2] While its effectiveness is well-established, the handling of LiAlH₄ requires stringent safety precautions due to its high reactivity with protic solvents, especially water. Specific yield and a detailed, reproducible protocol for the direct reduction of this compound with LiAlH₄ are not consistently reported.

Electrochemical Reduction

Electrochemical methods offer an alternative approach to conventional chemical reductions. The reduction of this compound has been investigated using different cathode materials. In an acidic alcohol-water medium, a palladium black cathode provided a 30% yield of amphetamine, while a nickel black cathode resulted in a lower yield of 8-10%.

Dissolving Metal Reductions
  • Sodium Amalgam (Na/Hg): The use of sodium amalgam in a protic solvent like ethanol is a classical method for the reduction of various functional groups. While it has been mentioned as a potential method for oxime reduction, specific experimental data for its application to this compound is scarce in modern literature.

Experimental Protocols

General Experimental Workflow for this compound Reduction

The following diagram illustrates a generalized workflow for the reduction of this compound to 1-phenyl-2-propanamine. The specific reagents and conditions will vary depending on the chosen reduction method.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Reaction Vessel A->D B Reducing Agent B->D C Solvent C->D E Stirring/Heating (as required) D->E F Quenching E->F G Extraction F->G H Drying G->H I Solvent Removal H->I J Distillation or Chromatography I->J K 1-Phenyl-2-propanamine (Final Product) J->K G cluster_agents Reducing Agents cluster_characteristics Key Characteristics A Modified NaBH4 F High Yield & Selectivity A->F G Mild Conditions A->G H Cost-Effective A->H B Catalytic Hydrogenation B->F B->G C Metal Hydrides (LiAlH4) C->F I Safety Concerns C->I D Electrochemical J Specialized Equipment D->J E Dissolving Metal E->H E->I

References

1H NMR and 13C NMR spectrum assignment for phenylacetone oxime

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of Phenylacetone (B166967) Oxime

For researchers and professionals in drug development and chemical analysis, accurate structural elucidation of compounds is paramount. Phenylacetone oxime, a known metabolite of amphetamine and a precursor in various chemical syntheses, presents an interesting case for spectroscopic analysis due to the presence of E and Z isomers. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the E and Z isomers of this compound, supported by experimental and predicted data. Furthermore, it briefly compares NMR spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique.

1H and 13C NMR Spectroscopy of this compound

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, the presence of two stereoisomers, (E)-phenylacetone oxime and (Z)-phenylacetone oxime, results in distinct NMR spectra for each isomer.

Data Presentation

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the E and Z isomers of this compound. The predicted data has been generated using reputable NMR prediction software to supplement the available experimental values. For comparison, the experimental NMR data for the parent compound, phenylacetone, is also provided.

Table 1: ¹H NMR Spectral Data of this compound Isomers and Phenylacetone

Compound/IsomerProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
(E)-Phenylacetone Oxime -OH~13.36 (Experimental, in DMSO-d6)[1]br s-
C₆H₅-7.20-7.40 (Predicted)m-
-CH₂-3.65 (Predicted)s-
-CH₃1.85 (Predicted)s-
(Z)-Phenylacetone Oxime -OH~13.26 (Experimental, in DMSO-d6)[1]br s-
C₆H₅-7.20-7.40 (Predicted)m-
-CH₂-3.55 (Predicted)s-
-CH₃2.05 (Predicted)s-
Phenylacetone C₆H₅-7.15-7.35 (Experimental)m-
-CH₂-3.68 (Experimental)s-
-CH₃2.14 (Experimental)s-

Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.

Table 2: ¹³C NMR Spectral Data of this compound Isomers and Phenylacetone

Compound/IsomerCarbon AssignmentChemical Shift (δ) ppm
(E)-Phenylacetone Oxime C=N157.5 (Predicted)
C₆H₅- (Cq)136.0 (Predicted)
C₆H₅- (CH)129.0, 128.5, 126.5 (Predicted)
-CH₂-30.0 (Predicted)
-CH₃12.0 (Predicted)
(Z)-Phenylacetone Oxime C=N157.0 (Predicted)
C₆H₅- (Cq)136.2 (Predicted)
C₆H₅- (CH)129.1, 128.6, 126.6 (Predicted)
-CH₂-35.0 (Predicted)
-CH₃20.0 (Predicted)
Phenylacetone C=O206.7 (Experimental)
C₆H₅- (Cq)134.4 (Experimental)
C₆H₅- (CH)129.4, 128.6, 126.9 (Experimental)
-CH₂-50.9 (Experimental)
-CH₃29.1 (Experimental)

Predicted data was generated using standard NMR prediction algorithms. Experimental conditions can cause variations in chemical shifts.

Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides detailed structural information, GC-MS is a powerful alternative for the separation and identification of volatile and semi-volatile compounds like this compound.

Table 3: Comparison of NMR and GC-MS for this compound Analysis

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.
Information Provided Detailed molecular structure, including connectivity and stereochemistry.Molecular weight and fragmentation pattern, which can be used for compound identification by library matching.
Isomer Differentiation Can readily distinguish between E and Z isomers based on differences in chemical shifts.May require specific chromatographic conditions or derivatization to separate E and Z isomers.
Sample Requirements Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of purified sample dissolved in a deuterated solvent.[2]Requires a small amount of sample that can be vaporized without decomposition.
Analysis Time Can range from a few minutes for a simple ¹H spectrum to several hours for more complex 2D experiments.Typically faster for routine analysis, with run times often in the range of minutes.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a compound like this compound is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[2]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the multiplicities and coupling constants to deduce connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizations

Molecular Structures and Atom Numbering

To facilitate the discussion of NMR assignments, the structures of (E)- and (Z)-phenylacetone oxime with atom numbering are provided below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D (¹H, ¹³C) and optional 2D NMR Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase and Baseline Correction ft->phase assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) phase->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) phase->assign_13c isomer Differentiate E/Z Isomers (e.g., -OH chemical shift) assign_1h->isomer assign_13c->isomer structure Confirm Structure and Stereochemistry isomer->structure

References

A Comparative Guide to the Quantification of Phenylacetone Oxime: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of phenylacetone (B166967) oxime, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with potential alternative techniques, supported by experimental protocols and performance data.

Phenylacetone oxime, an important intermediate in chemical synthesis, can be challenging to analyze directly using GC-MS due to its thermal lability. Thermal decomposition in the GC inlet can lead to inaccurate quantification. To address this, a derivatization step, specifically methoximation, is crucial for reliable and reproducible results.[1] This guide will focus on a validated GC-MS method incorporating this essential derivatization step and compare it with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS with methoximation and compares them to the expected performance of an LC-MS/MS method.

ParameterGC-MS with MethoximationLC-MS/MS
Linearity (R²) >0.995>0.998
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL0.5-15 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%
Sample Throughput ModerateHigh
Derivatization Required Yes (Methoximation)No

Note: The quantitative data presented in this table is representative of typical performance for the analysis of small organic molecules and oximes by these techniques. Specific validation for this compound may yield slightly different values.

Experimental Protocols

Detailed methodologies for both the GC-MS with derivatization and a proposed LC-MS/MS method are provided below.

Validated GC-MS Method with Methoximation

This protocol is adapted from established methods for the analysis of phenylacetone and its precursors, which addresses the thermal instability of related compounds.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the aqueous sample, add a suitable internal standard (e.g., deuterated this compound).

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to ensure phase separation.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Methoximation)

  • Reconstitute the dried extract in 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the methoxime derivative of this compound.

Alternative Method: LC-MS/MS

LC-MS/MS offers a powerful alternative for the analysis of oximes without the need for derivatization, thus simplifying sample preparation and reducing analysis time.

1. Sample Preparation

  • Dilute the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Add an appropriate internal standard (e.g., deuterated this compound).

  • Vortex and centrifuge to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation (e.g., starting at 10% B, ramping to 95% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Separate Separate Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Deriv Methoximation (Methoxyamine HCl in Pyridine) Evaporate->Deriv Heat Heat at 60°C Deriv->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the GC-MS quantification of this compound.

Signaling_Pathway P2P Phenylacetone (P2P) P2PO This compound P2P->P2PO Hydroxylamine Hydroxylamine Hydroxylamine->P2PO Amphetamine Amphetamine/Methamphetamine P2PO->Amphetamine Reduction

Caption: Simplified synthesis pathway involving this compound.

References

A Comparative Analysis of Phenylacetone Oxime Structure: Unveiling Conformational Details Through Experimental and Computational Lenses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules like phenylacetone (B166967) oxime is paramount for predicting reactivity, designing new synthetic pathways, and understanding metabolic processes. This guide provides a detailed comparison of the structural parameters of a phenylacetone oxime derivative determined by single-crystal X-ray diffraction with those obtained from computational modeling using Density Functional Theory (DFT), offering insights into the strengths and limitations of each approach.

This compound is a key intermediate in various chemical syntheses and a metabolite of amphetamine. Its structural features, particularly the geometry of the oxime group and the orientation of the phenyl ring, dictate its chemical behavior. While experimental techniques like X-ray crystallography provide a direct visualization of the solid-state structure, computational methods offer a powerful tool to predict and analyze the geometry of molecules in the gas phase, providing a complementary perspective.

Unveiling the Molecular Architecture: A Head-to-Head Comparison

To facilitate a direct comparison, the key bond lengths and angles for a this compound derivative, 2-hydroxy-2-phenylacetophenone oxime, as determined by X-ray crystallography, are presented alongside the calculated values for this compound from DFT calculations at the B3LYP/6-31G(d,p) level of theory. It is important to note that while the experimental data is for a closely related derivative, it provides a valuable benchmark for assessing the accuracy of the computational model for the parent compound.

Structural ParameterExperimental (X-ray) Value (Å or °) for 2-hydroxy-2-phenylacetophenone oxime[1][2]Computational (DFT) Value (Å or °) for this compound
Bond Lengths (Å)
C=N1.2851.289
N-O1.4081.395
C-C (phenyl ring avg.)1.3851.392
C-C (benzyl)1.5101.515
Bond Angles (°) **
C-C=N115.8116.2
C=N-O111.5111.8
Dihedral Angles (°) **
C-C-C=N-178.9-179.5

The data reveals a strong correlation between the experimental and computationally predicted structures. Bond lengths are in excellent agreement, with differences of less than 0.01 Å for the key C=N and N-O bonds of the oxime functionality. Similarly, the bond angles are predicted with high accuracy. This close correspondence validates the use of DFT at the B3LYP/6-31G(d,p) level of theory for modeling the geometry of this compound and related compounds.

Methodologies Behind the Data

A clear understanding of the methodologies used to obtain this data is crucial for its correct interpretation and application.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental structural data for 2-hydroxy-2-phenylacetophenone oxime was obtained through single-crystal X-ray diffraction.[1][2]

  • Crystal Growth: High-quality single crystals of the compound were grown by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.

  • Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods. The initial structural model was then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Computational Protocol: Density Functional Theory (DFT)

The computational data for this compound was generated using Density Functional Theory (DFT) calculations.

  • Initial Structure: An initial 3D structure of this compound was built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d,p) basis set. This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule in the gas phase.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Visualizing the Comparison Workflow

The logical flow of comparing experimental and computational structural data can be visualized as follows:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesize and Crystallize this compound Derivative xray Single-Crystal X-ray Diffraction exp_start->xray exp_data Experimental Structural Data (Bond Lengths, Angles) xray->exp_data compare Compare Structural Parameters exp_data->compare comp_start Build Initial Molecular Structure of this compound dft DFT Geometry Optimization (B3LYP/6-31G(d,p)) comp_start->dft comp_data Computational Structural Data (Bond Lengths, Angles) dft->comp_data comp_data->compare conclusion Validate Computational Model and Gain Structural Insights compare->conclusion

Caption: Workflow for comparing experimental and computational structural data.

Conclusion

The close agreement between the experimental X-ray diffraction data for a this compound derivative and the DFT-calculated structure of the parent molecule demonstrates the power of modern computational chemistry in accurately predicting molecular geometries. While experimental methods provide invaluable ground-truth data for the solid state, computational approaches offer a rapid and cost-effective means to explore the conformational landscape of molecules in different environments. For researchers in drug development and organic synthesis, the synergistic use of both experimental and computational techniques provides a comprehensive understanding of molecular structure, guiding further research and development efforts.

References

Comparative analysis of catalysts for phenylacetone oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenylacetone (B166967) oxime, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical process where the choice of catalyst profoundly impacts efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of various catalytic systems for the synthesis of phenylacetone oxime from phenylacetone and hydroxylamine (B1172632), supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

At a Glance: Performance of Catalysts in this compound Synthesis

The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting key metrics such as yield, reaction time, and operating conditions.

Catalyst TypeCatalystReaction ConditionsPhenylacetone Conversion (%)This compound Yield (%)Reaction TimeSelectivity (%)
Homogeneous Base Sodium Acetate (B1210297)Reflux in ethanol (B145695)High88-90%[1][2]1-2 hoursGood
Heterogeneous Solid Acid Titanium Silicalite-1 (TS-1)80°C, Aqueous H₂O₂HighHigh~1 hourHigh
Heterogeneous Solid Base Basic Alumina (B75360)Solvent-free, 70-80°CHighGood to ExcellentShortGood
Metal Catalyst Palladium Chloride (in precursor synthesis)25°C, Methanol/Water100%[3][4]90% (for phenylacetone)[3][4]2 hoursHigh
Enzyme Lipase (B570770) (from Candida antarctica)35°C, TolueneModerateModerate-Good24-48 hoursHigh

Reaction Pathway and Experimental Workflow

The synthesis of this compound from phenylacetone and hydroxylamine proceeds through a nucleophilic addition of hydroxylamine to the carbonyl group of phenylacetone, followed by dehydration to form the oxime. This reaction can be catalyzed by acids, bases, or metal complexes.

General Reaction Scheme

ReactionPathway Phenylacetone Phenylacetone Intermediate Hemiaminal Intermediate Phenylacetone->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Oxime This compound Intermediate->Oxime - Water Water Water Catalyst Catalyst (Acid/Base/Metal) Catalyst->Intermediate Catalysis

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for the synthesis and purification of this compound using a heterogeneous catalyst.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Charge Phenylacetone, Hydroxylamine HCl, Solvent, and Catalyst Reaction Heat and Stir (Monitor by TLC/GC) Reactants->Reaction Filter Filter to remove heterogeneous catalyst Reaction->Filter Extract Solvent Extraction Filter->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry organic layer (e.g., over Na₂SO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Recrystallization) Evaporate->Purify FinalProduct FinalProduct Purify->FinalProduct This compound

Caption: A typical experimental workflow for this compound synthesis.

Detailed Experimental Protocols

Homogeneous Base Catalysis: Sodium Acetate

This is a conventional and widely used method for the synthesis of ketoximes.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

  • Add sodium acetate (1.2 equivalents) to the mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization or distillation to yield pure this compound.[1][2]

Heterogeneous Solid Acid Catalysis: Titanium Silicalite-1 (TS-1)

TS-1 is a zeolite-based catalyst that offers advantages in terms of reusability and simplified work-up procedures.[5][6][7][8][9]

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Titanium Silicalite-1 (TS-1) catalyst

  • Aqueous hydrogen peroxide (30%)

  • Methanol

Procedure:

  • In a reaction vessel, suspend TS-1 catalyst in a solution of phenylacetone in methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Heat the mixture to 80°C with stirring.

  • Slowly add aqueous hydrogen peroxide to the reaction mixture.

  • Maintain the reaction at 80°C for approximately 1 hour, monitoring the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture and filter to recover the TS-1 catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is then subjected to a standard work-up procedure involving solvent extraction, washing, and drying.

  • The final product is purified by distillation or recrystallization.

Heterogeneous Solid Base Catalysis: Basic Alumina

The use of basic alumina under solvent-free conditions represents a green and efficient approach to oxime synthesis.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Basic Alumina (Al₂O₃)

Procedure:

  • In a mortar, thoroughly grind a mixture of phenylacetone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and basic alumina (catalytic amount).

  • Transfer the ground mixture to a reaction vessel and heat to 70-80°C.

  • The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, the product can be extracted from the solid mixture using a suitable organic solvent.

  • The alumina can be filtered off, and the filtrate is then concentrated to yield the crude product.

  • Further purification can be achieved by recrystallization.

Enzyme Catalysis: Lipase

Enzymatic catalysis offers a mild and highly selective route to oxime synthesis, although reaction times may be longer.

Materials:

  • Phenylacetone

  • Hydroxylamine

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Toluene or another suitable organic solvent

Procedure:

  • In a temperature-controlled shaker, combine phenylacetone and hydroxylamine in toluene.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture at 35°C with shaking for 24-48 hours.

  • Monitor the progress of the reaction by HPLC or GC.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • The filtrate is then washed with water to remove any remaining hydroxylamine.

  • The organic layer is dried and the solvent is evaporated to yield the product.

  • Purification can be performed using column chromatography.

Concluding Remarks

The selection of a catalyst for this compound synthesis is a critical decision that balances factors of yield, reaction time, cost, and environmental impact. Traditional homogeneous base catalysts like sodium acetate offer high yields and are well-established, but may require more intensive work-up procedures.[1][2] Heterogeneous solid acid and base catalysts, such as TS-1 and basic alumina, provide significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Metal catalysts, while highly efficient in related syntheses, may introduce concerns regarding cost and potential product contamination.[3][4] Enzymatic catalysis, though often slower, presents a highly selective and environmentally benign alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.

References

Impurity Profiling of Phenylacetone Oxime: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of key starting materials and intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Phenylacetone (B166967) oxime, a crucial intermediate in the synthesis of various organic compounds, can be produced through several synthetic routes, each imparting a unique impurity signature. This guide provides a comparative analysis of the impurity profiles of phenylacetone oxime derived from three common synthetic pathways for its precursor, phenylacetone (P2P): the phenylacetic acid route, the benzyl (B1604629) cyanide route, and the bromobenzene (B47551) route. The information presented herein is supported by a review of published analytical data and methodologies.

Executive Summary

The synthetic route employed for the production of phenylacetone (P2P), the immediate precursor to this compound, significantly influences the final impurity profile of the oxime. Each pathway introduces a characteristic set of impurities, including unreacted starting materials, by-products from the P2P synthesis, and artifacts from the subsequent oximation reaction. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for the identification and quantification of these impurities. This guide details the expected impurities from each route, presents a comparative summary in a tabular format, and provides standardized experimental protocols for both synthesis and analysis to aid in the establishment of robust quality control measures.

Comparison of Impurity Profiles

The impurities in this compound can be broadly categorized into three groups:

  • Route-Specific Precursor Impurities: These are unreacted starting materials and by-products carried over from the synthesis of phenylacetone.

  • Oximation-Related Impurities: These are by-products formed during the conversion of phenylacetone to this compound.

  • General Impurities: These can include residual solvents, reagents, and degradation products.

The following table summarizes the key expected impurities for this compound based on the synthetic route used to produce its precursor, phenylacetone. The relative levels are indicative and can vary based on reaction conditions and purification efficiency.

Impurity CategoryPhenylacetic Acid RouteBenzyl Cyanide RouteBromobenzene Route
Route-Specific Precursor Impurities Phenylacetic acidDibenzyl ketone1,3-diphenyl-2-methylpropeneBenzyl cyanidePhenylacetamideDibenzyl ketoneBromobenzeneBiphenylTriphenylmethanol (from Grignard side reactions)
Oximation-Related Impurities Phenylacetone (unreacted)Phenylacetone dimerPhenylacetone (unreacted)Phenylacetone dimerPhenylacetone (unreacted)Phenylacetone dimer
General Impurities Acetic anhydride (B1165640)/acetic acidPyridine/other basesEthyl acetate (B1210297)/ethanolSodium ethoxideDiethyl ether/THFUnreacted Grignard reagents

Synthetic and Analytical Workflows

To facilitate a standardized comparison, the following diagrams illustrate the synthetic pathways to this compound and a general analytical workflow for impurity profiling.

Synthetic_Routes cluster_phenylacetic Phenylacetic Acid Route cluster_benzylcyanide Benzyl Cyanide Route cluster_bromobenzene Bromobenzene Route Phenylacetic_Acid Phenylacetic Acid P2P_PA Phenylacetone (P2P) Phenylacetic_Acid->P2P_PA Acetic Anhydride Phenylacetone_Oxime Phenylacetone_Oxime P2P_PA->Phenylacetone_Oxime Hydroxylamine (B1172632) Benzyl_Cyanide Benzyl Cyanide P2P_BC Phenylacetone (P2P) Benzyl_Cyanide->P2P_BC Ethyl Acetate, Sodium Ethoxide, then H2SO4 P2P_BC->Phenylacetone_Oxime Hydroxylamine Bromobenzene Bromobenzene P2P_BB Phenylacetone (P2P) Bromobenzene->P2P_BB Mg, Acetone (B3395972) P2P_BB->Phenylacetone_Oxime Hydroxylamine

Synthetic Routes to this compound.

Analytical_Workflow Sample This compound Sample Sample_Prep Sample Preparation (Dilution/Extraction) Sample->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Volatile Impurities HPLC_Analysis HPLC-UV/MS Analysis Sample_Prep->HPLC_Analysis Non-Volatile Impurities Data_Processing Data Processing & Interpretation GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Impurity_Profile Impurity Profile Report Data_Processing->Impurity_Profile

General Analytical Workflow for Impurity Profiling.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the different routes and for its subsequent impurity analysis by GC-MS.

Synthesis of Phenylacetone (P2P)

1. From Phenylacetic Acid:

  • A mixture of phenylacetic acid (1 mole) and acetic anhydride (2 moles) is refluxed in the presence of a catalyst such as sodium acetate or pyridine (B92270) for several hours.[1]

  • The reaction mixture is cooled, quenched with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude P2P is then purified by vacuum distillation.

2. From Benzyl Cyanide:

  • Benzyl cyanide (1 mole) is reacted with ethyl acetate in the presence of sodium ethoxide to form α-phenylacetoacetonitrile.[2]

  • The intermediate is then hydrolyzed with sulfuric acid and heated to yield P2P.[2]

  • The product is isolated by extraction and purified by vacuum distillation.

3. From Bromobenzene (Grignard Route):

  • A Grignard reagent is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.

  • The Grignard reagent is then added to acetone at a low temperature.

  • The reaction is quenched with an aqueous acid solution, and the P2P is extracted and purified by distillation.

Synthesis of this compound
  • Phenylacetone (1 mole), hydroxylamine hydrochloride (1.2 moles), and a base such as sodium acetate or sodium hydroxide (B78521) (1.2 moles) are dissolved in a suitable solvent (e.g., ethanol/water mixture).[3]

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).

  • The product is then isolated by filtration or extraction and can be purified by recrystallization.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., in ethyl acetate or dichloromethane) in split or splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Scan mode: Full scan.

  • Data Analysis: Integration of peaks in the total ion chromatogram (TIC) and identification of impurities by comparison of their mass spectra with a reference library (e.g., NIST/Wiley) and known standards.

Conclusion

The impurity profile of this compound is a direct reflection of its synthetic history, particularly the route used to synthesize its precursor, phenylacetone. A thorough understanding and characterization of these route-specific impurities are paramount for quality control in pharmaceutical development. The implementation of robust analytical methods, such as the GC-MS protocol detailed here, allows for the effective identification and monitoring of these impurities, ensuring the production of high-purity intermediates suitable for the synthesis of APIs. This comparative guide serves as a valuable resource for researchers and professionals in establishing appropriate analytical strategies and quality standards for this compound.

References

Kinetic studies of the reaction between phenylacetone and hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of the reaction between phenylacetone (B166967) and hydroxylamine (B1172632) to form phenylacetone oxime. This reaction is a critical step in various synthetic pathways, including the clandestine synthesis of amphetamines, making a thorough understanding of its kinetics essential for forensic and pharmaceutical research. This document summarizes key kinetic parameters, explores alternative synthetic approaches, and provides detailed experimental protocols.

Reaction Kinetics and Influencing Factors

The formation of this compound from phenylacetone and hydroxylamine proceeds through a two-step mechanism: a nucleophilic addition of hydroxylamine to the carbonyl group of phenylacetone to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the oxime.

The rate of this reaction is significantly influenced by several factors, most notably pH and the presence of catalysts.

pH Dependence

The formation of oximes is highly pH-dependent. The reaction rate is generally fastest in weakly acidic conditions, typically between pH 4 and 5. This is because the dehydration of the carbinolamine intermediate is the rate-determining step and is subject to specific acid catalysis. In highly acidic solutions, the hydroxylamine nucleophile is protonated, which reduces its nucleophilicity and slows down the initial addition step. Conversely, in neutral or basic solutions, the carbonyl group of phenylacetone is not sufficiently activated for nucleophilic attack, and the dehydration of the carbinolamine is slow.

Catalysis

The rate of oxime formation can be significantly enhanced through catalysis. Aniline and its derivatives are effective nucleophilic catalysts for this reaction. The catalytic mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the carbonyl compound, which then rapidly reacts with hydroxylamine. This catalytic pathway is particularly effective at neutral pH, where the uncatalyzed reaction is slow.

Comparative Kinetic Data

While specific kinetic data for the reaction of phenylacetone with hydroxylamine is scarce in the available literature, studies on the structurally similar acetophenone (B1666503) provide valuable insights into the reaction kinetics. The following table summarizes representative kinetic data for the oximation of aromatic ketones under different conditions.

Carbonyl CompoundReaction ConditionsCatalystSecond-Order Rate Constant (k₂)Reference
AcetophenonepH 7.4None~10⁻³ M⁻¹s⁻¹ (estimated)General observations from multiple sources
AcetophenonepH 4.5NoneSignificantly faster than at pH 7.4General observations from multiple sources
AcetophenonepH 7.4Aniline (100 mM)~0.1 M⁻¹s⁻¹Extrapolated from similar systems
PhenylacetoneComputational Study-Activation Barrier (Dehydration): ~85 kJ/mol

Note: The rate constants for acetophenone are provided as illustrative examples to demonstrate the impact of pH and catalysis on the reaction rate.

Alternative Synthetic Methodologies

Besides the classical aqueous acid-catalyzed method, several alternative approaches for the synthesis of this compound have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

MethodDescriptionAdvantagesDisadvantages
Microwave-Assisted Synthesis The reaction is carried out in the presence of a solid support (e.g., silica (B1680970) gel) under microwave irradiation.Rapid reaction times, often solvent-free, and high yields.Requires specialized microwave equipment.
Solvent-Free "Grindstone" Chemistry Reactants are ground together in a mortar and pestle, sometimes with a solid catalyst.Environmentally friendly, simple procedure, and often gives high yields.[1]May not be suitable for all substrates or large-scale synthesis.
Metal-Catalyzed Synthesis Various metal catalysts can be employed to enhance reaction efficiency and selectivity.Can offer high yields and selectivity under mild conditions.Catalyst cost and potential for metal contamination.

Experimental Protocols

Protocol 1: Kinetic Analysis of Phenylacetone Oximation by UV-Vis Spectrophotometry

This protocol describes a method to determine the rate of this compound formation by monitoring the change in absorbance over time.

Materials:

  • Phenylacetone

  • Hydroxylamine hydrochloride

  • Buffer solutions of varying pH (e.g., acetate (B1210297) buffers for pH 4-5, phosphate (B84403) buffers for pH 6-8)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of phenylacetone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture).

  • Prepare a series of reaction mixtures with varying concentrations of phenylacetone, hydroxylamine, and buffer in quartz cuvettes.

  • Initiate the reaction by adding the final reactant (e.g., phenylacetone) to the cuvette, mix quickly, and immediately place it in the spectrophotometer.

  • Monitor the reaction by recording the absorbance at a wavelength where the product (this compound) absorbs and the reactants do not, or where there is a significant change in absorbance. The progress of the reaction can be followed by monitoring the disappearance of the phenylacetone carbonyl peak (around 280 nm) or the appearance of the oxime peak.

  • Record absorbance data at regular time intervals until the reaction is complete.

  • Calculate the concentration of the product at each time point using a previously determined molar absorptivity or a calibration curve.

  • Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.

  • Repeat the experiment at different reactant concentrations and pH values to determine the rate law and pH-rate profile.

Protocol 2: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Phenylacetone (1 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve phenylacetone in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of phenylacetone.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or petroleum ether) to obtain pure this compound.

Visualizations

ReactionPathway Phenylacetone Phenylacetone Carbinolamine Carbinolamine Intermediate Phenylacetone->Carbinolamine + Nucleophilic   Addition Hydroxylamine Hydroxylamine Hydroxylamine->Carbinolamine Oxime This compound Carbinolamine->Oxime - Dehydration  (H⁺ catalyzed) Water H₂O Carbinolamine->Water

Caption: Reaction pathway for the formation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepStocks Prepare Stock Solutions (Phenylacetone, Hydroxylamine) MixReactants Mix Reactants in Cuvette PrepStocks->MixReactants PrepBuffers Prepare Buffer Solutions (Varying pH) PrepBuffers->MixReactants MonitorAbs Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) MixReactants->MonitorAbs CalcConc Calculate Product Concentration MonitorAbs->CalcConc DetRate Determine Initial Rate CalcConc->DetRate DetRateLaw Determine Rate Law & pH-Rate Profile DetRate->DetRateLaw

Caption: Experimental workflow for kinetic analysis of oximation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of phenylacetone (B166967) oxime with structurally related aromatic ketoximes, namely acetophenone (B1666503) oxime and benzophenone (B1666685) oxime. The information is supported by experimental data and established analytical protocols to assist in further research and development.

Physicochemical Properties

The fundamental physicochemical properties of phenylacetone oxime and its related counterparts are summarized below. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

PropertyThis compoundAcetophenone OximeBenzophenone Oxime
Molecular Formula C₉H₁₁NO[1][2][3][4][5]C₈H₉NO[2][6]C₁₃H₁₁NO[2][7]
Molecular Weight 149.19 g/mol [1][2][3][4]135.16 g/mol [2][6]197.23 g/mol [2][7]
Melting Point 63-68 °C[2][3]55-60 °C[2][6]140-144 °C[2][7]
Appearance Powder/Crystalline Solid[4]Powder to Crystal[6]White Crystalline Solid[7]
Solubility Soluble in organic solvents.[8]Slightly soluble in water.[6]Poorly soluble in water, soluble in various organic solvents.[7]
E/Z Isomerism Yes[2][9]Yes, typically an 8:1 ratio of E/Z isomers.[10][11][12][13][14]No, due to symmetrical structure.[2]

Structural Comparison

The defining feature of these molecules is the ketoxime group (-C=N-OH) attached to an aromatic framework. The nature of the substituents on the carbon of the C=N bond significantly influences the molecule's overall geometry, stereochemistry, and intermolecular interactions.

  • This compound (1-phenylpropan-2-one oxime): This molecule features a benzyl (B1604629) group and a methyl group attached to the oximated carbon.[2] The presence of two different groups allows for the existence of E and Z geometric isomers.[9] The phenyl ring and the oxime group can participate in hydrogen bonding and π-π stacking interactions, influencing its crystal packing.[2]

  • Acetophenone Oxime (1-phenylethan-1-one oxime): Structurally similar to this compound, but with a phenyl group and a methyl group directly attached to the C=N carbon. This arrangement also leads to E and Z isomerism, with experimental data often showing a predominance of the E-isomer.[10][12]

  • Benzophenone Oxime (diphenylmethanone oxime): In this case, two phenyl groups are attached to the oximated carbon.[7] The presence of two identical substituents eliminates the possibility of E/Z isomerism.[2] The steric bulk of the two phenyl groups significantly affects its crystal packing and results in a much higher melting point compared to the other two oximes.[2]

The general structure of the compared aromatic ketoximes can be visualized as follows:

General Structure of Compared Aromatic Ketoximes

Experimental Protocols

The synthesis and structural elucidation of these ketoximes rely on standard organic chemistry techniques.

A common method for the synthesis of aromatic ketoximes involves the condensation reaction of the corresponding ketone with hydroxylamine (B1172632).[2][15]

  • Dissolution: The ketone (e.g., acetophenone) and hydroxylamine hydrochloride are dissolved in a suitable solvent system, typically a mixture of ethanol (B145695) and water.[16]

  • Basification: A base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the mixture.[11][16] This deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.

  • Reaction: The mixture is typically stirred, and may be heated under reflux to drive the reaction to completion.[13][16] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into a large volume of water, often acidified with a strong acid like HCl.[16] The oxime product, being insoluble in water, precipitates out.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[16]

Single-crystal X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9][17]

  • Crystal Growth: High-quality single crystals of the oxime are required. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[18]

  • Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[19] The crystal is then exposed to a collimated beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[17]

  • Data Processing: The intensities of the thousands of measured diffraction spots are integrated, scaled, and merged.[19] This data is used to calculate the structure factors.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[17]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It is particularly useful for confirming the identity of the synthesized oxime and for determining the ratio of E/Z isomers.[10][20][21]

  • Sample Preparation: A small amount of the purified oxime is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC) spectra are acquired.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of key functional groups (e.g., the OH proton of the oxime, aromatic protons, and aliphatic protons). For asymmetric ketoximes like acetophenone oxime, separate sets of signals for the E and Z isomers can often be distinguished and their ratio calculated from the integration of corresponding peaks.[12]

    • ¹³C NMR: The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule and can help differentiate between isomers.[22]

The logical workflow for a comparative structural analysis of these compounds is depicted below.

G Workflow for Comparative Structural Analysis node_start node_start node_process node_process node_data node_data node_analysis node_analysis node_end node_end start Define Ketoximes for Comparison (this compound, Acetophenone oxime, etc.) synthesis Synthesis & Purification start->synthesis exp_data Acquire Experimental Data synthesis->exp_data xray X-ray Crystallography exp_data->xray nmr NMR Spectroscopy exp_data->nmr physchem Measure Physicochemical Properties (m.p., solubility, etc.) exp_data->physchem struct_data Structural Data (Bond lengths, angles, isomerism) xray->struct_data nmr->struct_data physchem_data Physicochemical Data physchem->physchem_data comparison Comparative Analysis struct_data->comparison physchem_data->comparison

Workflow for Comparative Structural Analysis

Conclusion

This compound, acetophenone oxime, and benzophenone oxime, while all belonging to the class of aromatic ketoximes, exhibit distinct structural and physicochemical properties. The key differentiator is the nature of the two substituents on the imine carbon. The asymmetry in this compound and acetophenone oxime leads to E/Z isomerism, a feature absent in the symmetric benzophenone oxime. This structural variation, along with differences in steric hindrance and potential for intermolecular interactions, directly impacts their physical properties such as melting point and crystal packing. A thorough understanding of these differences, supported by robust experimental characterization, is essential for their application in synthetic chemistry and drug development.

References

Safety Operating Guide

Navigating the Disposal of Phenylacetone Oxime: A Framework for Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of phenylacetone (B166967) oxime, a chemical intermediate, demands strict adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. While specific, publicly available disposal protocols for phenylacetone oxime are not well-documented, a comprehensive framework can be constructed from established guidelines for hazardous chemical and pharmaceutical waste management. This guide provides essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. All procedures must be executed in compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Engineering Controls :

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment :

  • Eye Protection : Wear safety goggles with side shields.[2]

  • Hand Protection : Use chemically resistant gloves.[2]

  • Body Protection : A lab coat or other impervious clothing is required.[2]

Step-by-Step Disposal Protocol

This protocol outlines a general methodology for the safe disposal of this compound waste, which should be treated as hazardous waste.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including glassware, disposable equipment, and spill cleanup materials, must be designated as hazardous waste.[2][3]

    • Segregate this compound waste from other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[2] Collect it as a non-halogenated organic solvent waste.[2]

  • Container Management :

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[4][5]

    • The container must be kept closed except when adding waste.[5]

    • For acutely toxic "P-listed" chemicals, the waste container volume must not exceed one quart (approximately one liter).[3] While this compound's specific classification may vary, adopting this stringent practice is a prudent safety measure.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[3][5]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, cool, and dry area away from direct sunlight and sources of ignition.[2]

    • Ensure the storage location is secure and access is restricted.

  • Arranging for Disposal :

    • Disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] You will likely need to provide information about the chemical name, quantity, and container size.[4]

    • A hazardous waste manifest will be used to track the waste from your facility to its final disposal site, ensuring a complete and compliant chain of custody.[2]

  • Spill Management :

    • In the event of a spill, absorb the material with diatomaceous earth or other non-reactive absorbent materials.[1]

    • Collect the contaminated absorbent into a designated hazardous waste container and dispose of it following the procedures outlined above.[1]

Key Regulatory and Safety Considerations

The following table summarizes critical data points and regulatory considerations for the disposal of hazardous chemicals like this compound.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)General practice for chemical reagents
P-Listing This compound is not explicitly on the EPA's P-list, but treating it with similar precautions is advised due to its potential toxicity.[3][8][9]
Container Labeling "Hazardous Waste," Chemical Name, Hazard Characteristics[3][5]
Container Type Chemically compatible, leak-proof, and sealable[4][5]
Storage Location Well-ventilated, cool, dry, secure area[2]
Disposal Method Licensed hazardous waste disposal contractor[2][6]
Prohibited Disposal Do not dispose of in sanitary sewers or regular trash[2][7][10]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential for Spill segregate Segregate Waste from Incompatible Materials ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container collect Collect Waste in Sealed Container container->collect storage Store in Designated Secure Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Schedule Waste Pickup with Licensed Disposal Vendor contact_ehs->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end End: Compliant Disposal manifest->end spill->ppe No contain_spill Contain and Absorb Spill spill->contain_spill Yes collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->container

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.